GP17
Description
Properties
CAS No. |
1415050-57-5 |
|---|---|
Molecular Formula |
C26H21F3N4O |
Molecular Weight |
462.47 |
IUPAC Name |
N-[3-[2-(Cyclopropylamino)-6-quinazolinyl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
InChI Key |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C)C(C2=CC3=CN=C(NC4CC4)N=C3C=C2)=C1)C5=CC=CC(C(F)(F)F)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GP17; GP 17; GP-17; |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Bacteriophage T4 gp17: A Core Component of the DNA Packaging Motor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteriophage T4, a lytic virus that infects Escherichia coli, serves as a paradigm for understanding the intricate molecular processes of viral replication and assembly. Central to its life cycle is the packaging of its 172 kilobase-pair double-stranded DNA genome into a pre-formed prohead, a process driven by a powerful molecular motor. Gene product 17 (gp17), the large subunit of the terminase holoenzyme, is the cornerstone of this packaging motor. This technical guide provides a comprehensive overview of the function of bacteriophage T4 this compound, detailing its enzymatic activities, structural organization, and role in the DNA packaging process. The information presented herein is intended to be a valuable resource for researchers in virology, molecular biology, and for professionals engaged in the development of novel antimicrobial therapies targeting viral replication.
Core Functions of this compound: A Dual-Activity Enzyme
Bacteriophage T4 this compound is a multifunctional protein endowed with two critical enzymatic activities: ATPase and nuclease. These functions are housed in distinct structural domains and are essential for the successful encapsidation of the viral genome.
ATPase Activity: Fueling the Motor
The N-terminal domain of this compound harbors a potent ATPase activity, which provides the chemical energy required for the translocation of the concatemeric viral DNA into the prohead.[1] This activity is highly specific for ATP, with a significantly lower efficiency for dATP hydrolysis and negligible activity towards other nucleoside triphosphates. The intrinsic ATPase activity of this compound is relatively low but is dramatically stimulated by the small terminase subunit, gp16, highlighting a crucial regulatory interaction.
Nuclease Activity: Processing the Genome
The C-terminal domain of this compound possesses a nonspecific endonuclease activity. This function is responsible for the initial cleavage of the large, branched concatemeric DNA produced during replication to generate a free end for packaging initiation. Subsequently, after the prohead is filled with a "headful" of DNA, the nuclease activity of this compound makes a second cut, terminating the packaging process and separating the newly packaged genome from the concatemer.[1]
Structural Organization: A Two-Domain Architecture
X-ray crystallography and cryo-electron microscopy have revealed that this compound is a monomer in solution but assembles into a pentameric ring at the portal vertex of the prohead to form the active DNA packaging motor. The protein itself is organized into two primary functional domains connected by a flexible linker:
-
N-terminal ATPase Domain: This domain adopts a classic P-loop containing nucleoside triphosphate hydrolase fold. It contains conserved Walker A and Walker B motifs, which are characteristic of ATP-binding and hydrolysis sites.
-
C-terminal Nuclease/Translocation Domain: This domain is responsible for both DNA cleavage and is also implicated in the translocation of the DNA into the prohead.
The DNA Packaging Pathway: A Coordinated Effort
The packaging of the bacteriophage T4 genome is a highly coordinated process involving this compound, the small terminase subunit gp16, and the portal protein gp20. The process can be summarized in the following steps:
-
Recognition and Initial Cleavage: The terminase holoenzyme, a complex of gp16 and this compound, recognizes and binds to the concatemeric viral DNA. The nuclease activity of this compound then introduces a nick to create a free end.
-
Motor Assembly: Five molecules of this compound assemble onto the dodecameric portal protein (gp20) at a unique vertex of the prohead, forming the pentameric packaging motor.
-
DNA Translocation: The this compound motor, powered by ATP hydrolysis, actively translocates the DNA into the prohead. This process is remarkably fast and powerful, capable of overcoming the significant internal pressure generated by the condensed DNA.
-
Headful Sensing and Termination: Once the prohead is filled with a complete genome (approximately 103% of the genome length), a "headful" sensing mechanism triggers the nuclease activity of this compound to make a final cut, terminating the packaging process.
-
Motor Dissociation: Following the final cut, the this compound pentameric motor dissociates from the now-filled head, which can then proceed with tail assembly to form an infectious virion.
Caption: A diagram illustrating the key stages of the bacteriophage T4 DNA packaging pathway mediated by this compound.
Quantitative Data Summary
The enzymatic and mechanical properties of the bacteriophage T4 DNA packaging motor, with this compound at its core, have been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Condition |
| Km for ATP (this compound alone) | ~110 µM | In vitro ATPase assay |
| kcat (this compound alone) | ~2 ATPs hydrolyzed/gp17 subunit/min | In vitro ATPase assay |
| Km for ATP (gp16-stimulated) | ~256 µM | In vitro ATPase assay with gp16 |
| kcat (gp16-stimulated) | ~107 ATPs hydrolyzed/gp17 subunit/min | In vitro ATPase assay with gp16 |
Table 1: Kinetic parameters of this compound ATPase activity.
| Parameter | Value | Condition |
| Average Translocation Rate | ~700 bp/s | Single-molecule optical tweezers experiments |
| Maximum Translocation Rate | Up to 2000 bp/s | Single-molecule optical tweezers experiments |
| Maximum Force Generation | >60 pN | Single-molecule optical tweezers experiments |
Table 2: DNA translocation properties of the this compound-containing packaging motor.
Experimental Protocols
ATPase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the ATPase activity of this compound by quantifying the release of inorganic phosphate (Pi).
Materials:
-
Purified this compound protein
-
Purified gp16 protein (optional, for stimulation)
-
ATP solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in 4.2% (w/v) Ammonium Molybdate in 4 N HCl
-
Malachite Green Reagent B: 34% (w/v) Sodium Citrate
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of inorganic phosphate using the Phosphate Standard.
-
Set up the ATPase reaction in a 96-well plate. For a 50 µL reaction, combine:
-
Assay Buffer
-
Purified this compound (final concentration, e.g., 1 µM)
-
(Optional) Purified gp16 (at a desired molar ratio to this compound, e.g., 8:1)
-
ddH2O to bring the volume to 45 µL
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 34% Sodium Citrate (Reagent B).
-
Add 20 µL of Malachite Green Reagent A and incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.
Caption: A workflow diagram for the malachite green-based ATPase activity assay of this compound.
Nuclease Activity Assay (Qualitative Agarose Gel-Based Assay)
This protocol provides a qualitative method to detect the endonuclease activity of this compound by observing the degradation of plasmid DNA.
Materials:
-
Purified this compound protein
-
Plasmid DNA (e.g., pUC19 or a similar high-copy plasmid)
-
Nuclease Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Set up the nuclease reaction in a microcentrifuge tube. For a 20 µL reaction, combine:
-
Nuclease Assay Buffer
-
500 ng of plasmid DNA
-
Purified this compound (at various concentrations to observe a dose-dependent effect)
-
ddH2O to bring the volume to 20 µL
-
-
Include a control reaction with no this compound.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of 6X DNA loading dye.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA under UV light. The presence of nuclease activity will be indicated by a smear of degraded DNA in the lanes containing this compound, compared to the distinct bands of supercoiled, relaxed, and linear plasmid DNA in the control lane.
Conclusion
Bacteriophage T4 this compound is a remarkable molecular machine that plays a central and indispensable role in the propagation of the virus. Its dual ATPase and nuclease functions are tightly regulated and coordinated to ensure the efficient and accurate packaging of the viral genome. The detailed understanding of this compound's structure, function, and mechanism of action provides a wealth of information for basic research in molecular motors and virology. Furthermore, as the threat of antibiotic-resistant bacteria grows, targeting essential viral processes like DNA packaging, and specifically the function of key proteins like this compound, presents a promising avenue for the development of novel antibacterial therapeutics. This guide serves as a foundational resource for professionals dedicated to advancing these critical areas of scientific inquiry.
References
The Pivotal Role of gp17 in Bacteriophage T7 Assembly and Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteriophage T7, a lytic podovirus that infects Escherichia coli, serves as a paradigm for understanding viral assembly and infection. Central to its infection process is the gene product 17 (gp17), the protein that constitutes the six tail fibers of the virion. This technical guide provides an in-depth examination of the multifaceted role of this compound, from its integral position in the final stages of virion assembly to its critical function as the primary determinant of host recognition and the initiator of DNA injection. We will explore the structural biology of this compound, the quantitative and kinetic parameters of its interactions, and the intricate signaling cascade it triggers upon binding to its host cell receptor. Detailed experimental protocols for studying these processes are also provided, alongside visualizations of the key molecular pathways.
Introduction: this compound as the Gatekeeper of T7 Infection
Bacteriophage T7 is a double-stranded DNA virus with a well-characterized lytic life cycle. The assembly of a mature T7 virion is a sequential process culminating in the attachment of the tail complex to a DNA-filled prohead. The tail complex is a sophisticated molecular machine responsible for host cell recognition, attachment, and the initiation of genome delivery. The tail fibers, which are homotrimers of this compound, are the most distal components of this machine and represent the frontline of the phage's interaction with its bacterial host.[1][2]
The role of this compound is twofold: it is a structural component that completes the assembly of the infectious phage particle, and it is the functional initiator of the infection cascade.[3][4] Understanding the molecular details of this compound's function is paramount for harnessing bacteriophages for therapeutic and biotechnological applications, including phage therapy and the development of novel antibacterial agents.
The Structural and Functional Landscape of this compound
The T7 tail is a complex assembly composed of the portal protein (gp8), the gatekeeper or adaptor protein (gp11), the nozzle protein (gp12), and the six tail fibers (this compound).[5][6] Each tail fiber is a homotrimer of the 553-amino acid this compound protein.[2]
Structurally, the this compound trimer forms a long, kinked fiber, approximately 32 nm in length and 2 nm in diameter.[7] The protein can be divided into an N-terminal domain that attaches to the tail base and a C-terminal receptor-binding domain. The C-terminal domain of this compound is responsible for recognizing and binding to lipopolysaccharides (LPS) on the outer membrane of E. coli.[8] High-resolution structural studies of the C-terminal domain have revealed a complex fold that presents loops on its surface, which are implicated in host range determination.[9]
The binding of this compound to its LPS receptor is the initial, reversible step in the infection process. This interaction is highly specific and is a primary determinant of the phage's host range.[10] Following this initial attachment, a series of conformational changes are triggered that lead to irreversible binding and the subsequent injection of the phage genome.[11][12]
Quantitative Analysis of this compound Function
| Parameter | Value/Observation | Experimental Context |
| This compound Stoichiometry | 6 fibers per virion, 3 this compound monomers per fiber | Cryo-electron microscopy and structural studies |
| DNA Ejection Kinetics | ~50% virion inactivation after 30 min, >90% after 90 min | Incubation of T7 particles with 250 µg/ml rough LPS at 37°C |
| LPS Concentration Dependence of DNA Ejection | DNA release is triggered by rough LPS in a concentration-dependent manner (10-100 µg/ml) | Monitored by fluorescence of a DNA intercalating dye (Yo-Yo) |
Table 1: Quantitative data related to T7 this compound function and its downstream effects.[13]
Experimental Protocols
Purification of Recombinant this compound Tail Fiber Protein
This protocol is adapted from a method for purifying this compound with a Twin-Strep-tag for affinity chromatography.[14]
1. Expression Vector Cloning:
- The this compound gene is cloned into an expression vector containing an N-terminal Twin-Strep-tag and a Factor Xa protease cleavage site.
2. Protein Expression:
- Transform the expression vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).
- Grow a 100 ml culture in LB medium with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.5-0.6.
- Induce protein expression with anhydrotetracycline (AHT) to a final concentration of 2 µg/ml.
- Continue to shake the culture for 3 hours at 37°C.
- Harvest the cells by centrifugation at 4,500 x g for 12 minutes at 4°C.
3. Cell Lysis:
- Resuspend the cell pellet in 1 ml of Buffer W (100 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA).
- Lyse the cells by sonication on ice.
4. Affinity Purification:
- Centrifuge the cell lysate to pellet cellular debris.
- Apply the supernatant to a Strep-Tactin®XT spin column.
- Wash the column multiple times with Buffer W.
- Elute the purified this compound protein with Buffer BXT.
5. Tag Cleavage (Optional):
- To remove the Twin-Strep-tag, incubate the purified protein with Factor Xa protease. Optimal protease concentration and incubation time should be determined empirically.
In Vitro DNA Ejection Assay (DNase Protection Assay)
This assay is used to monitor the release of phage DNA upon interaction with LPS.[13]
1. Reaction Setup:
- Incubate T7 phage particles (e.g., 10^11 pfu/ml) with a specific concentration of purified rough LPS (e.g., 250 µg/ml) at 37°C.
- Take samples at various time points (e.g., 0, 30, 60, 90 minutes).
2. DNase Treatment:
- Treat the samples with DNase I to digest any ejected, unprotected DNA.
3. DNA Extraction:
- Stop the DNase reaction and extract the remaining, protected DNA from the phage capsids using a standard phenol-chloroform extraction method.
4. Analysis:
- Analyze the extracted DNA by agarose gel electrophoresis.
- Quantify the amount of protected DNA at each time point to determine the kinetics of DNA ejection.
Luminescent Flow-Through Binding Assay (Adapted from T4)
This method, originally developed for T4 tail fibers, can be adapted to quantify the relative binding of this compound to different LPS preparations or bacterial strains.[15][16]
1. Fusion Protein Construction:
- Create a fusion protein of this compound (or its C-terminal domain) with a bioluminescent reporter protein (e.g., NanoLuc Luciferase).
2. Immobilization of Target:
- Immobilize different bacterial strains or purified LPS on a 96-well filter plate.
3. Binding Reaction:
- Add the this compound-luciferase fusion protein to the wells and incubate to allow binding.
4. Washing and Detection:
- Wash the wells to remove unbound fusion protein.
- Add the luciferase substrate and measure the luminescent signal, which is proportional to the amount of bound this compound.
Visualizing the Role of this compound in T7 Assembly and Infection
T7 Phage Assembly Workflow
The assembly of a mature T7 virion is a highly orchestrated process. The tail complex, including the this compound fibers, is assembled separately and then attached to the DNA-filled head.
Caption: T7 phage assembly workflow, highlighting the formation of the prohead, DNA packaging, and the final attachment of the this compound-containing tail complex.
Signaling Pathway of T7 DNA Injection
The binding of this compound to the host cell's LPS initiates a cascade of conformational changes that culminates in the injection of the viral genome.
Caption: Signaling pathway for T7 DNA injection initiated by the binding of this compound to the host cell's LPS receptor.
Conclusion and Future Directions
The tail fiber protein this compound of bacteriophage T7 is a remarkable example of molecular machinery that seamlessly integrates structural and functional roles. It is essential for the final assembly of the infectious virion and is the primary determinant of host specificity, acting as the trigger for DNA injection. The detailed understanding of this compound's structure, its interaction with the host receptor, and the subsequent signaling cascade provides a wealth of opportunities for rational engineering.
For drug development professionals, this compound and its interaction with LPS represent a promising target for the development of novel antibacterial strategies. These could include the design of small molecules or peptides that block the this compound-LPS interaction, thereby preventing phage infection in contexts where this is undesirable, or the engineering of this compound to broaden the host range of T7 for therapeutic applications against multidrug-resistant bacteria. Further research into the precise biophysical parameters of the this compound-LPS interaction and the high-resolution structural dynamics of the entire tail complex during infection will undoubtedly pave the way for these exciting advancements.
References
- 1. Structural changes in bacteriophage T7 upon receptor-induced genome ejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the initial steps in the T7 DNA ejection process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Changes Leading to T7 DNA Delivery upon Interaction with the Bacterial Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of the Bacteriophage T7 Tail Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Crystallization of the C-terminal domain of the bacteriophage T7 fibre protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Understanding Bacteriophage Tail Fiber Interaction with Host Surface Receptor: The Key “Blueprint” for Reprogramming Phage Host Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Conformational changes leading to T7 DNA delivery upon interaction with the bacterial receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. Evaluating Phage Tail Fiber Receptor-Binding Proteins Using a Luminescent Flow-Through 96-Well Plate Assay | NSF Public Access Repository [par.nsf.gov]
- 16. Evaluating Phage Tail Fiber Receptor-Binding Proteins Using a Luminescent Flow-Through 96-Well Plate Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture and Function of the Bacteriophage T4 DNA Packaging Motor Protein gp17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacteriophage T4 DNA packaging motor is a marvel of nanoscale biological engineering, responsible for the rapid and forceful translocation of the viral genome into a pre-formed procapsid. At the heart of this machinery lies the large terminase protein, gp17, a multifunctional enzyme that couples ATP hydrolysis to DNA movement. This technical guide provides an in-depth exploration of the structure and domains of this compound, presenting a comprehensive overview for researchers in virology, molecular biology, and drug development. We delve into the key structural features, the functional roles of its distinct domains, and the mechanistic implications for the DNA packaging process. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound, and provides visual representations of its functional organization and experimental workflows.
Introduction
Bacteriophage T4, a member of the Myoviridae family, is a lytic phage that infects Escherichia coli. Its assembly is a complex process culminating in the packaging of its approximately 172 kilobase-pair, linear double-stranded DNA genome into a prolate icosahedral capsid. This remarkable feat is accomplished by a powerful molecular motor that generates forces exceeding 60 piconewtons (pN) and translocates DNA at rates of up to 2000 base pairs per second. The central component of this motor is the 70 kDa protein, this compound.[1] Understanding the intricate structure and function of this compound is paramount for elucidating the fundamental principles of biological motors and for developing novel antiviral strategies that target viral assembly.
The Bifunctional Architecture of this compound
The this compound protein is a monomer in solution but assembles into a pentameric ring at the portal vertex of the prohead to form the active DNA packaging motor.[2] Structurally, this compound is organized into two principal domains connected by a flexible linker: an N-terminal ATPase domain and a C-terminal nuclease domain.[3] The crystal structure of the full-length T4 this compound has been solved to a resolution of 2.8 Å.[4]
The N-Terminal ATPase Domain
The N-terminal domain (residues 1-360) is responsible for harnessing the chemical energy of ATP hydrolysis to power DNA translocation.[5][6] This domain adopts a classic RecA-like fold, characterized by a central parallel β-sheet flanked by α-helices, a common structural motif among ATP-binding proteins.[3][5] The ATPase domain contains conserved Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis. Mutagenesis studies have confirmed that the N-terminal ATPase site is critical for this compound function, as even conservative substitutions in the Walker A motif abolish DNA packaging activity.[7]
The C-Terminal Nuclease and Translocation Domain
The C-terminal domain (residues 361-610) possesses a dual function: it acts as a nuclease to cleave the concatemeric viral DNA and also plays a direct role in DNA translocation.[5][6] This domain exhibits an RNase H-like fold.[8] The nuclease activity is responsible for the initial cut in the concatemeric DNA to create a free end for packaging and for the terminal cut once the head is full. Structural and mutagenesis studies have identified a catalytic triad of acidic residues (D401, E458, and D542 in a T4-family phage) that coordinate a magnesium ion essential for catalysis.[9] Intriguingly, this domain also possesses a DNA-binding groove, distinct from the nuclease active site, which is proposed to grip the DNA during translocation.[3][8]
The interaction between the N-terminal ATPase and C-terminal nuclease domains is dynamic. The crystal structure of this compound reveals a "tensed" state where the two domains are in close contact.[10][11] In contrast, cryo-electron microscopy reconstructions of the this compound-procapsid complex show a "relaxed" state with the domains separated.[10][11] This has led to a proposed "inchworm" or electrostatic force-driven mechanism where the cyclic transition between these states, fueled by ATP hydrolysis, drives the processive movement of DNA into the capsid.[3][5][10][11]
Quantitative Analysis of this compound Function
The activity of the this compound motor has been quantified through various biochemical and single-molecule experiments. The following tables summarize key quantitative data.
| Parameter | Value | Experimental Context | Reference |
| ATPase Activity | |||
| Intrinsic Kcat | ~1-2 ATPs hydrolyzed/gp17/min | In the absence of stimulatory factors. | [1] |
| gp16-Stimulated Kcat | >100-fold stimulation (up to ~400 ATPs/gp17/min) | In the presence of the small terminase subunit, gp16. | [1][10] |
| DNA Translocation | |||
| Average Rate | ~700 bp/s | Single-molecule optical tweezers experiments. | [1] |
| Maximum Rate | Up to ~2000 bp/s | Single-molecule optical tweezers experiments. | [3][12] |
| Force Generation | |||
| Maximum Force | >60 pN | Single-molecule optical tweezers experiments. | [1] |
| Structural Data | |||
| Full-length this compound Resolution | 2.8 Å | X-ray crystallography. | [4] |
| ATPase Domain Resolution | 1.8 Å | X-ray crystallography. | [1] |
| Nuclease Domain Resolution (RB49) | 1.16 Å | X-ray crystallography of a T4-family phage this compound C-terminal domain. | [9] |
Table 1: Quantitative Data for Bacteriophage T4 this compound
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Disclaimer: The following protocols are reconstructed based on published literature. They are intended to provide a comprehensive overview of the experimental procedures. For precise, step-by-step instructions, please refer to the original research articles cited.
Purification of Recombinant this compound
Objective: To obtain highly pure and active this compound for in vitro assays.
Methodology:
-
Cloning and Expression: The gene encoding this compound is cloned into an expression vector, often with an affinity tag (e.g., His-tag or chitin-binding domain) to facilitate purification.[10] The construct is then transformed into a suitable E. coli expression strain.
-
Cell Lysis: Bacterial cells expressing this compound are harvested and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tagged protein).
-
Tag Cleavage (Optional): If the affinity tag is cleavable, the appropriate protease is added to the eluted protein to remove the tag.
-
Further Purification: The protein is further purified by ion-exchange and/or size-exclusion chromatography to remove any remaining contaminants and protein aggregates.[10]
-
Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA).
In Vitro DNA Packaging Assay
Objective: To measure the ability of this compound to package DNA into procapsids in a controlled environment.
Methodology:
-
Preparation of Components: Purified this compound, purified empty T4 procapsids, and linear DNA (e.g., a plasmid linearized by a restriction enzyme) are prepared.
-
Reaction Setup: The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, MgCl₂, and ATP.
-
Initiation of Packaging: The components are mixed in a specific order, often with a pre-incubation of procapsids and this compound to allow for motor assembly. The reaction is initiated by the addition of ATP and DNA.
-
Nuclease Protection: After a defined incubation period, a nuclease (e.g., DNase I) is added to the reaction to degrade any DNA that has not been packaged into the protective procapsid.
-
Analysis: The packaged DNA is extracted from the procapsids (e.g., by proteinase K and SDS treatment) and analyzed by agarose gel electrophoresis. The amount of packaged DNA is quantified by densitometry.
ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by this compound.
Methodology:
-
Reaction Setup: Purified this compound is incubated in an ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂) at 37°C.[5]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP, which is typically a mixture of non-radioactive ATP and a small amount of [γ-³²P]ATP as a tracer.[5] To measure stimulated activity, the small terminase subunit, gp16, is included in the reaction.[5]
-
Time Course Sampling: Aliquots are taken at various time points and the reaction is stopped, for example, by adding EDTA.
-
Separation of Products: The reaction products (³²P-labeled inorganic phosphate and unreacted [γ-³²P]ATP) are separated by thin-layer chromatography (TLC) on a polyethyleneimine (PEI)-cellulose plate.[5]
-
Quantification: The amount of radioactivity in the spots corresponding to inorganic phosphate and ATP is quantified using a phosphorimager. The rate of ATP hydrolysis is then calculated.
Nuclease Activity Assay
Objective: To measure the DNA cleavage activity of the C-terminal domain of this compound.
Methodology:
-
Substrate Preparation: A suitable DNA substrate, such as a plasmid or a specific oligonucleotide, is prepared.
-
Reaction Setup: Purified this compound is incubated with the DNA substrate in a nuclease reaction buffer, which typically contains a divalent cation like Mg²⁺.
-
Time Course Sampling: Aliquots are taken at different time points and the reaction is quenched, for instance, by adding a chelating agent like EDTA.
-
Analysis of Cleavage Products: The DNA cleavage products are analyzed by agarose or polyacrylamide gel electrophoresis. The disappearance of the substrate and the appearance of cleavage products are monitored to determine the nuclease activity.
Visualizing this compound Function and Experimental Design
To better understand the relationships between the domains of this compound and the experimental procedures used to study them, the following diagrams are provided.
References
- 1. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 2. Structure, Assembly, and DNA Packaging of the Bacteriophage T4 Head - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Expression and Purification of T4 Phage Hoc, Soc, gp23, gp24 Proteins in Native Conformations with Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. journals.asm.org [journals.asm.org]
- 6. The ATPase domain of the large terminase protein, this compound, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. DNA Packaging in Bacteriophage T4 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of T4 bacteriophage this compound terminase, a large subunit multimer with enhanced ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and purification of recombinant gp32 protein [protocols.io]
- 12. [PDF] Bacteriophage T4 Head: Structure, Assembly, and Genome Packaging | Semantic Scholar [semanticscholar.org]
The Discovery and Characterization of the gp17 Terminase: A Core Component of the Bacteriophage T4 DNA Packaging Motor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The process of viral genome packaging into a pre-formed procapsid is a fundamental step in the lifecycle of many viruses, including bacteriophages and herpesviruses. This intricate process is orchestrated by a powerful molecular motor that actively translocates DNA into the capsid shell. In bacteriophage T4, a key player in this machinery is the large terminase subunit, gp17. This technical guide provides a comprehensive overview of the discovery, structure, function, and experimental analysis of the this compound protein, a critical component of one of the most powerful biological motors known.[1]
Discovery and Function of this compound
The discovery of this compound was intrinsically linked to the study of bacteriophage T4 morphogenesis. Early genetic studies identified gene 17 as essential for the packaging of the viral DNA into the prohead.[2] Subsequent biochemical investigations revealed that the product of this gene, this compound, is a multifunctional protein possessing both ATPase and nuclease activities.[2][3]
The this compound protein is the large subunit of the terminase holoenzyme, which also includes the small subunit, gp16.[2] While gp16 is involved in recognizing the viral DNA and initiating the packaging process, this compound is the catalytic core of the motor.[1][4] It functions as a pentameric ring that docks onto the dodecameric portal protein, gp20, at a unique vertex of the prohead.[5] This this compound-gp20 complex forms the heart of the DNA packaging motor, which utilizes the energy from ATP hydrolysis to drive the translocation of the ~171 kilobase pair T4 genome into the capsid.[6][7]
The protein is characterized by two distinct functional domains:
-
N-terminal ATPase Domain: This domain houses the ATP binding and hydrolysis sites, providing the energy required for DNA translocation.[8]
-
C-terminal Nuclease Domain: This domain is responsible for the initial cleavage of the concatemeric viral DNA to generate a free end for packaging and the final cut once the head is full.[8][9]
Quantitative Data
The enzymatic activity and physical properties of the this compound terminase and the DNA packaging motor have been quantitatively characterized through various biophysical and biochemical assays.
Table 1: Enzymatic Kinetics of this compound ATPase
| Parameter | Value | Conditions | Reference |
| Km for ATP | 380 µM | In the presence of gp16 | [10] |
| 256 µM | In the presence of gp16 | [10] | |
| kcat | ~400 ATPs/gp17 monomer/min | Stimulated by gp16 | [11] |
| ~1-2 ATPs/gp17 monomer/min | Basal activity | [6][12] |
Table 2: DNA Packaging Motor Performance
| Parameter | Value | Conditions | Reference |
| Maximum Force Generation | >60 pN | Single-molecule optical tweezers | [12] |
| Average DNA Translocation Rate | ~700 bp/s | Single-molecule optical tweezers | [12] |
| Maximum DNA Translocation Rate | ~2000 bp/s | Single-molecule optical tweezers | [13] |
Table 3: Binding Affinities
| Interaction | Dissociation Constant (Kd) | Method | Reference |
| This compound - DNA | Not explicitly determined | ||
| This compound - gp20 (Portal) | Not explicitly determined |
Experimental Protocols
Detailed experimental protocols are crucial for the study of this compound and the DNA packaging motor. The following sections provide methodologies for key experiments.
Recombinant Expression and Purification of this compound
This protocol describes the expression of His-tagged this compound in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of Wash Buffer.
-
Elute the bound this compound protein with Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure this compound and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.
ATPase Assay
This protocol measures the ATP hydrolysis activity of this compound.
Materials:
-
Purified this compound protein.
-
Purified gp16 protein (optional, for stimulation).
-
ATPase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
ATP solution (containing [γ-32P]ATP for radioactive detection or a non-radioactive ATP for colorimetric detection).
-
For radioactive assay: Thin Layer Chromatography (TLC) plates (PEI-cellulose), developing solution (e.g., 0.5 M LiCl, 1 M formic acid), and a phosphorimager.
-
For colorimetric assay: Malachite green reagent.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing ATPase Reaction Buffer.
-
Add purified this compound to the desired final concentration (e.g., 1 µM).
-
If studying stimulation, add purified gp16 to the desired concentration (e.g., 5 µM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the ATP solution to a final concentration of 1 mM.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of 0.5 M EDTA (for radioactive assay) or by proceeding to the colorimetric detection step.
-
For radioactive detection: a. Spot the stopped reaction aliquots onto a TLC plate. b. Develop the TLC plate in the developing solution to separate inorganic phosphate (Pi) from ATP. c. Dry the plate and expose it to a phosphor screen. d. Quantify the amount of released 32Pi using a phosphorimager.
-
For colorimetric detection: a. Add the malachite green reagent to the reaction aliquots according to the manufacturer's instructions. b. Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the rate of ATP hydrolysis from the amount of Pi released over time.
In Vitro DNA Packaging Assay
This assay measures the ability of this compound to package DNA into procapsids.
Materials:
-
Purified this compound protein.
-
Purified proheads (empty T4 capsids).
-
Linear DNA substrate (e.g., a linearized plasmid or a PCR product).
-
Packaging Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM ATP, 1 mM spermidine, 1 mM putrescine.
-
DNase I.
-
Proteinase K.
-
Agarose gel electrophoresis system.
Procedure:
-
Set up the packaging reaction in a microcentrifuge tube containing Packaging Buffer.
-
Add purified proheads to a final concentration of approximately 109 particles/µL.
-
Add the linear DNA substrate to a final concentration of 1-5 ng/µL.
-
Add purified this compound to a final concentration of 1-2 µM.
-
Incubate the reaction at 37°C for 30-60 minutes to allow for DNA packaging.
-
Stop the packaging reaction by adding DNase I to a final concentration of 10 µg/mL and incubate at 37°C for 15 minutes to digest any unpackaged DNA.
-
Inactivate the DNase I by adding EDTA to a final concentration of 20 mM and incubating at 65°C for 10 minutes.
-
Release the packaged DNA from the proheads by adding Proteinase K to a final concentration of 50 µg/mL and incubating at 50°C for 30 minutes.
-
Analyze the protected (packaged) DNA by agarose gel electrophoresis. The presence of a DNA band of the expected size indicates successful packaging.
Nuclease Assay
This protocol assesses the DNA cleavage activity of the this compound nuclease domain.
Materials:
-
Purified this compound protein.
-
Circular plasmid DNA (supercoiled).
-
Nuclease Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM NaCl, 1 mM DTT.
-
Stop Solution: 0.5 M EDTA, 1% SDS, 50% glycerol, bromophenol blue.
-
Agarose gel electrophoresis system.
Procedure:
-
Set up the nuclease reaction in a microcentrifuge tube containing Nuclease Reaction Buffer.
-
Add supercoiled plasmid DNA to a final concentration of 10-20 ng/µL.
-
Initiate the reaction by adding purified this compound to the desired concentration.
-
Incubate the reaction at 37°C for various time points.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Analyze the DNA products by agarose gel electrophoresis.
-
The conversion of supercoiled plasmid DNA to relaxed circular and linear forms indicates nuclease activity.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound function and experimental workflows.
Caption: Bacteriophage T4 DNA Packaging Pathway.
Caption: Workflow for the Radioactive ATPase Assay.
Caption: Key Molecular Interactions of this compound.
Implications for Drug Development
The essential role of the terminase complex in viral replication makes it an attractive target for the development of novel antiviral therapies. Inhibitors targeting the ATPase activity or the nuclease function of this compound could effectively block viral assembly. A thorough understanding of the structure and function of this compound, as provided in this guide, is fundamental for the rational design of such inhibitors. High-throughput screening assays, guided by the experimental protocols outlined herein, can be employed to identify and characterize potential drug candidates that disrupt the function of this critical viral enzyme.
Conclusion
The this compound terminase of bacteriophage T4 is a remarkable molecular machine, central to the packaging of the viral genome. Its dual enzymatic functions and its role as the core of a powerful DNA translocation motor have made it a subject of intense scientific investigation. This technical guide has summarized the key discoveries, quantitative data, and experimental methodologies related to this compound, providing a valuable resource for researchers in virology, molecular biology, and drug development. Further research into the intricate mechanisms of this compound and the DNA packaging motor will undoubtedly continue to provide fundamental insights into biological processes and open new avenues for therapeutic intervention.
References
- 1. Sequence analysis of bacteriophage T4 DNA packaging/terminase genes 16 and 17 reveals a common ATPase center in the large subunit of viral terminases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriophage T4 Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Packaging in Bacteriophage T4 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Bacteriophage T4 Head: Structure, Assembly, and Genome Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uniprot.org [uniprot.org]
- 11. Isolation and characterization of T4 bacteriophage this compound terminase, a large subunit multimer with enhanced ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 13. scispace.com [scispace.com]
The Architecture and Function of gp17: A Core Viral Tail Fiber Protein in Bacteriophage T7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bacteriophage T7, a lytic phage that infects Escherichia coli, serves as a model organism for studying virus-host interactions. Central to its infectivity is the tail fiber protein, gp17, which mediates the initial, critical step of host recognition and attachment. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of this compound. We delve into the quantitative biophysical parameters of this homotrimeric protein, outline detailed protocols for its study, and present visual representations of its operational mechanisms and experimental workflows. This document is intended to be a valuable resource for researchers in virology, microbiology, and for professionals engaged in the development of novel antibacterial therapeutics and phage-based technologies.
Introduction
Bacteriophage T7 is a member of the Podoviridae family, characterized by its short, non-contractile tail. The process of infection is initiated by the specific and reversible binding of the phage to the surface of its host, E. coli.[1] This primary interaction is orchestrated by six tail fibers, which are homotrimers of the gene product 17 (this compound).[2] These fibers extend from the base of the phage tail and act as sensors, probing the bacterial surface for their specific receptor, the lipopolysaccharide (LPS) molecules on the outer membrane of E. coli.[1][3] Understanding the molecular intricacies of this compound is paramount for harnessing the therapeutic potential of bacteriophage T7 and for designing novel antiviral strategies.
Structure of this compound
The this compound protein is a 61.4 kDa polypeptide composed of 553 amino acids.[2] Three of these polypeptide chains assemble to form a functional, elongated homotrimer.[2] Electron microscopy and structural studies have revealed a distinct, kinked morphology. The tail fiber can be broadly divided into three domains: an N-terminal tail-attachment domain, a central shaft, and a C-terminal receptor-binding domain.
The overall structure is further resolved into a proximal and a distal half-fiber separated by a kink. The proximal half-fiber, closer to the phage head, is a rigid rod-like structure. The distal half-fiber is composed of four interconnected globular domains, terminating in the receptor-binding tip.[2]
Quantitative Structural Data
The dimensions of the T7 tail fiber have been elucidated through electron microscopy studies, providing key quantitative data on its architecture.
| Structural Feature | Parameter | Value | Reference |
| Overall Fiber | Total Length | ~31.9 nm | [2] |
| Diameter | 2.0 - 4.8 nm | [2] | |
| Proximal Half-Fiber | Length | 16.4 nm | [2] |
| Diameter | 2.0 nm | [2] | |
| Distal Half-Fiber | Length | 15.5 nm | [2] |
| Globule Diameter | 3.1 - 4.8 nm | [2] | |
| Protein | Molecular Weight (Monomer) | 61.4 kDa | [2] |
| Number of Amino Acids | 553 |
Function and Mechanism of Host Recognition
The primary function of this compound is to mediate the initial, reversible attachment of the bacteriophage to the host cell. This process is crucial for positioning the phage correctly on the bacterial surface, a prerequisite for the subsequent irreversible binding and injection of the viral genome.
Quantitative Binding and Kinetic Data (Illustrative)
| Parameter | Symbol | Illustrative Value | Unit | Description |
| Association Rate Constant | k_on (k_a) | 1 x 10^5 | M⁻¹s⁻¹ | The rate at which this compound binds to LPS. |
| Dissociation Rate Constant | k_off (k_d) | 1 x 10^-3 | s⁻¹ | The rate at which the this compound-LPS complex dissociates. |
| Equilibrium Dissociation Constant | K_D | 10 | nM | The concentration of this compound at which half of the LPS binding sites are occupied at equilibrium. A lower K_D indicates a higher binding affinity. |
Note: The values presented in this table are for illustrative purposes to demonstrate the type of data obtained from biophysical assays like SPR and do not represent experimentally determined values for the this compound-LPS interaction.
Bacteriophage T7 Lytic Cycle
The attachment of this compound to the host cell is the first step in the lytic lifecycle of bacteriophage T7. The following diagram illustrates the key stages of this process.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound tail fiber protein.
Expression and Purification of Recombinant this compound
This protocol describes the expression of His-tagged this compound in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction:
- The gene encoding this compound is amplified from T7 bacteriophage genomic DNA by PCR.
- The PCR product is cloned into an expression vector (e.g., pET-28a) containing an N-terminal or C-terminal hexahistidine (6xHis) tag.
- The construct is verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated for a further 3-4 hours at 30°C or overnight at 18°C with shaking.
3. Cell Lysis and Lysate Preparation:
- Cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- The cell suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.
- The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC):
- The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
- The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- The His-tagged this compound is eluted from the column using an elution buffer containing a higher concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Eluted fractions are collected and analyzed by SDS-PAGE to assess purity.
5. Protein Dialysis and Storage:
- Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
- The final protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
- The purified protein is stored at -80°C.
A[label="Cloning of this compound gene\ninto expression vector"];
B[label="Transformation into\nE. coli expression strain"];
C [label="Induction of protein expression\nwith IPTG"];
D [label="Cell harvesting and lysis"];
E [label="Clarification of lysate\nby centrifugation"];
F [label="IMAC (Ni-NTA) Purification"];
G [label="Elution of purified this compound"];
H [label="Dialysis and storage"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to determine the binding kinetics of this compound to its LPS receptor.
1. Materials and Reagents:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip for amine coupling)
- Purified recombinant this compound protein
- Purified E. coli LPS
- SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Amine coupling kit (EDC, NHS, ethanolamine)
2. Ligand Immobilization (LPS):
- The sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- LPS, containing primary amines, is injected over the activated surface to allow for covalent coupling. The concentration of LPS and injection time are optimized to achieve the desired immobilization level (typically 100-200 Response Units, RU).
- The surface is then deactivated with an injection of 1 M ethanolamine-HCl pH 8.5 to block any remaining active esters.
- A reference flow cell is prepared in the same way but without the injection of LPS to serve as a negative control.
3. Analyte Binding Analysis (this compound):
- A series of dilutions of purified this compound in running buffer are prepared (e.g., ranging from 0.1 to 10 times the estimated K_D).
- Each concentration of this compound is injected over both the LPS-immobilized and reference flow cells at a constant flow rate.
- The association of this compound to LPS is monitored in real-time.
- Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound-LPS complex.
4. Data Analysis:
- The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams from the LPS-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
- The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
A[label="Sensor Chip Activation\n(EDC/NHS)"];
B[label="LPS Immobilization\n(Ligand)"];
C [label="Surface Deactivation\n(Ethanolamine)"];
D [label="this compound Injection (Analyte)\nat various concentrations"];
E [label="Real-time monitoring of\nAssociation and Dissociation"];
F [label="Data Processing and\nKinetic Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a technique that allows for the high-resolution structural determination of biological macromolecules in their near-native state.
1. Sample Preparation:
- Purified bacteriophage T7 particles or purified this compound protein are concentrated to an appropriate concentration (typically 1-5 mg/mL).
- A small volume (3-4 µL) of the sample is applied to a glow-discharged EM grid (e.g., a holey carbon grid).
- The grid is blotted to create a thin film of the sample.
- The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
2. Data Collection:
- The vitrified grid is transferred to a cryo-electron microscope.
- A large dataset of images (micrographs) is collected automatically at low electron doses to minimize radiation damage.
3. Image Processing and 3D Reconstruction:
- The collected micrographs are processed to correct for beam-induced motion.
- Individual particle images are selected from the micrographs.
- The particles are classified into different 2D class averages representing different orientations.
- These 2D class averages are then used to generate an initial 3D model.
- The initial model is refined against the entire dataset of particle images to generate a high-resolution 3D reconstruction of the bacteriophage tail or the isolated this compound protein.
4. Model Building and Analysis:
- An atomic model of the protein is built into the final 3D density map.
- The model is refined and validated to ensure its accuracy.
- The final structure provides detailed insights into the architecture of this compound and its potential binding sites.
A[label="Sample Vitrification\n(Plunge Freezing)"];
B[label="Cryo-EM Data Collection\n(Micrographs)"];
C [label="Image Pre-processing\n(Motion Correction)"];
D [label="Particle Picking and\n2D Classification"];
E [label="Ab initio 3D Reconstruction\nand Refinement"];
F [label="Atomic Model Building\nand Validation"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Signaling and Conformational Changes
The binding of this compound to LPS is not merely a static attachment but is believed to initiate a cascade of events leading to successful infection. This process likely involves conformational changes within the tail fibers and the transmission of a signal to the phage baseplate.
Upon binding to LPS, it is hypothesized that the this compound trimers undergo a conformational change. This change could be transmitted through the tail fiber to the phage tail, signaling a successful host recognition event. This signal then triggers the irreversible binding of the phage to the host cell and the subsequent injection of the viral DNA. The exact nature of these conformational changes and the signaling pathway remains an active area of research.
Conclusion and Future Directions
The this compound tail fiber protein of bacteriophage T7 is a sophisticated molecular machine that plays a pivotal role in host recognition and the initiation of infection. Its well-defined structure and critical function make it an attractive target for the development of novel antibacterial strategies. By engineering the binding specificity of this compound, it may be possible to create phages with altered host ranges for therapeutic applications. Furthermore, a deeper understanding of the this compound-LPS interaction could inform the design of small molecules or peptides that inhibit this interaction, thereby preventing phage infection where it is undesirable.
Future research should focus on obtaining high-resolution structures of the entire T7 tail complex in both the pre- and post-attachment states to elucidate the precise conformational changes that occur upon receptor binding. Additionally, detailed kinetic and thermodynamic studies of the this compound-LPS interaction with various LPS chemotypes will provide a more complete picture of the molecular basis of host specificity. These endeavors will undoubtedly pave the way for innovative applications of bacteriophage T7 and its components in medicine and biotechnology.
References
Exploratory Studies on gp17 ATPase Activity: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core exploratory studies on the ATPase activity of the bacteriophage T4 large terminase protein, gp17. Designed for researchers, scientists, and drug development professionals, this document details the critical role of this compound in viral DNA packaging, the methodologies used to characterize its enzymatic activity, and the quantitative data derived from key experiments.
Introduction to this compound and the DNA Packaging Motor
The bacteriophage T4 DNA packaging motor is a powerful biological machine responsible for translocating the viral genome into a pre-formed prohead. This process is essential for the creation of infectious virions. The motor is a complex composed of the small terminase protein, gp16, and the large terminase protein, this compound. The this compound protein is the central component, possessing both the ATPase and nuclease activities required for DNA packaging. Structurally, this compound is organized into two primary domains: an N-terminal domain that houses the ATPase activity responsible for powering DNA translocation, and a C-terminal domain with nuclease function that cleaves the concatemeric viral DNA.
The ATPase activity of this compound is significantly enhanced by its interaction with the small terminase subunit, gp16. This stimulation is crucial for the efficient packaging of the viral genome. The packaging process itself is a coordinated series of events involving the assembly of the motor on the prohead, DNA translocation, and finally, the cleavage of the DNA to complete the packaging of a single genome.
Quantitative Analysis of this compound ATPase Activity
The enzymatic activity of this compound is a key area of study for understanding the mechanics of DNA packaging and for identifying potential antiviral targets. The following tables summarize the key quantitative data from studies on this compound ATPase activity.
Table 1: Specific Activity of this compound ATPase
| Condition | Specific Activity (mol ATP/mol this compound/min) | Reference |
| This compound alone | Low (unquantified) | |
| This compound + gp16 | ~390 |
Note: The basal ATPase activity of this compound alone is low, and the presence of gp16 leads to a dramatic increase in ATP hydrolysis.
Table 2: Kinetic Parameters of gp16-Stimulated this compound ATPase Activity with gp16 Mutants
| gp16 Variant | Kcat (s⁻¹) | Km (µM) | Reference |
| Wild-type | 6.5 | 150 | |
| T96L | 1.8 | 160 | |
| I100Q | 2.5 | 140 | |
| M107E | 3.2 | 170 | |
| L103R-I110H | 2.1 | 180 |
These data demonstrate the importance of specific residues in gp16 for the effective stimulation of this compound's ATPase activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of exploratory studies on this compound. The following sections provide protocols for key experiments.
In Vitro DNA Packaging Assay
This assay measures the ability of the this compound/gp16 complex to package DNA into proheads.
Materials:
-
Purified this compound
-
Purified gp16
-
Purified proheads
-
DNA substrate (e.g., plasmid DNA, viral genomic DNA)
-
Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 2 mM spermidine, 2 mM putrescine.
-
DNase I
-
96-well plate
-
Fluorometer or scintillation counter (depending on DNA labeling)
Procedure:
-
Prepare a reaction mixture containing packaging buffer, proheads, and the DNA substrate.
-
Add purified this compound and gp16 to the reaction mixture to initiate packaging.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding DNase I to digest any unpackaged DNA.
-
Quantify the amount of packaged DNA. This can be done by using radiolabeled or fluorescently labeled DNA and measuring the signal associated with the protected (packaged) DNA after DNase treatment.
This compound ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is used to measure the rate of ATP hydrolysis by this compound.
Materials:
-
Purified this compound
-
Purified gp16
-
ATP
-
ATPase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂.
-
Malachite Green Reagent: A solution of malachite green, ammonium molybdate, and a stabilizing agent.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the ATPase reaction buffer.
-
Set up the ATPase reactions in a 96-well plate. A typical reaction would include ATPase reaction buffer, purified this compound, and purified gp16.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released from ATP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released in each reaction by comparing the absorbance to the phosphate standard curve. The specific activity can then be determined based on the amount of this compound used in the reaction.
Visualizations of Key Processes
The following diagrams illustrate the key relationships and workflows in the study of this compound ATPase activity.
Caption: Experimental workflow for studying this compound activity.
Caption: Interactions in the T4 DNA packaging motor.
Conclusion
The large terminase subunit, this compound, is a multifaceted enzyme that is central to the bacteriophage T4 DNA packaging process. Its ATPase activity, which is dramatically stimulated by gp16, provides the energy for DNA translocation. The quantitative data and experimental protocols presented in this guide offer a foundation for further research into the mechanism of this remarkable molecular motor. A deeper understanding of this compound's function is not only critical for fundamental virology but also presents opportunities for the development of novel antibacterial agents that target viral replication. Further exploratory studies focusing on the precise kinetic effects of DNA on this compound's ATPase activity will be invaluable in completing our understanding of this intricate biological machine.
Unraveling the Nuclease Function of gp17: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclease function of the bacteriophage T4 large terminase protein, gp17. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of virology, molecular biology, and antimicrobial drug discovery. This document delves into the molecular mechanisms, regulation, and experimental methodologies used to study this critical viral enzyme.
Core Concepts of this compound Nuclease Function
Bacteriophage T4, a virus that infects Escherichia coli, utilizes a powerful molecular motor to package its double-stranded DNA genome into a pre-formed procapsid. The large terminase subunit, this compound, is a multifunctional protein that is central to this process. It possesses both an N-terminal ATPase domain that fuels DNA translocation and a C-terminal nuclease domain responsible for cleaving the concatemeric viral DNA.[1][2]
The nuclease activity of this compound is critical for two distinct DNA cleavage events during the viral lifecycle:
-
Initiation of Packaging: An initial cleavage of the concatemeric DNA at a specific pac site sequence.
-
Headful Cleavage: A terminal, sequence-independent cleavage once the viral capsid is filled with a "headful" of DNA.[1]
The crystal structure of the this compound nuclease domain reveals a fold similar to the RNase H superfamily of nucleases, suggesting a two-metal ion catalytic mechanism.[1] The active site coordinates a magnesium ion through three conserved acidic residues: D401, E458, and D542.[1] Mutations in these residues lead to a loss of nuclease activity, confirming their essential catalytic role.[1]
Quantitative Data Summary
While precise kinetic parameters such as Kcat and Km for the nuclease activity of this compound are not extensively reported in the literature, the following tables summarize the key quantitative and qualitative findings regarding its function and regulation.
Table 1: Characteristics of the this compound Nuclease Domain
| Property | Description | References |
| Catalytic Center | Comprises three key acidic residues: D401, E458, and D542, which coordinate a Mg2+ ion. | [1] |
| Structural Fold | Belongs to the RNase H superfamily of nucleases. | [1] |
| Substrate | Double-stranded DNA. | [1] |
| Cleavage Mechanism | Proposed to be a two-metal ion mechanism. | [1] |
Table 2: Effects of Mutations on this compound Nuclease Activity
| Mutation | Effect on Nuclease Activity | Effect on DNA Packaging | References |
| D401A/N | Loss of nuclease activity | Can still package linear DNA | [1] |
| E458A | Loss of nuclease activity | Can still package linear DNA | [1] |
| D542A | Loss of nuclease activity | Can still package linear DNA | [1] |
Table 3: Regulation of this compound Nuclease Activity
| Regulator | Effect on Nuclease Activity | Condition | References |
| gp16 (Small Terminase) | Stimulation | In the presence of ATP | [2] |
| Inhibition | In the absence of ATP | [2] | |
| N-terminal ATPase Domain | Stimulation | Deletion of this domain reduces nuclease activity | |
| Assembled Packaging Motor | Modulation | The complete motor complex influences nuclease function | [1] |
Experimental Protocols
Detailed experimental protocols for studying this compound nuclease function are often specific to the laboratory and the particular research question. However, this section outlines the general methodologies for key experiments cited in the literature.
Site-Directed Mutagenesis of the this compound Nuclease Domain
This technique is used to introduce specific amino acid changes in the nuclease domain to identify catalytically important residues.
Objective: To create mutant versions of the this compound protein with altered nuclease activity.
Methodology:
-
Primer Design: Design oligonucleotide primers containing the desired mutation in the this compound coding sequence.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protein Expression and Purification: Express the mutant this compound protein from the sequence-verified plasmid and purify it for use in nuclease activity assays.
In Vitro Nuclease Activity Assay
This assay is used to measure the DNA cleavage activity of wild-type or mutant this compound.
Objective: To determine the ability of this compound to cleave a DNA substrate.
Methodology:
-
Substrate Preparation: Prepare a suitable DNA substrate. This can be a linearized plasmid, a specific DNA fragment containing the pac site, or a fluorescently labeled oligonucleotide.
-
Reaction Setup: In a microcentrifuge tube, combine the purified this compound protein (wild-type or mutant) with the DNA substrate in a suitable reaction buffer. The buffer should contain Mg2+ as a cofactor.
-
Inclusion of Regulators: To study the effect of regulators, add purified gp16 and/or ATP to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA (to sequester Mg2+) and a protein denaturant like SDS.
-
Analysis of DNA Cleavage: Analyze the DNA fragments by agarose gel electrophoresis. Cleavage of the substrate will result in the appearance of smaller DNA fragments. The intensity of these fragments can be quantified to estimate the nuclease activity. For fluorescently labeled substrates, analysis can be performed using capillary electrophoresis or other sensitive detection methods.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound nuclease function.
Caption: Domain architecture of this compound showing the N-terminal ATPase and C-terminal nuclease domains with key catalytic residues.
Caption: Simplified signaling pathway illustrating the regulation of this compound nuclease activity by gp16 and ATP.
Caption: Experimental workflow for a typical in vitro nuclease activity assay of this compound.
References
Methodological & Application
Protocol for Determining the ATPase Activity of Bacteriophage T4 gp17
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for measuring the ATPase activity of the bacteriophage T4 large terminase protein, gp17. As a crucial component of the viral DNA packaging motor, this compound utilizes the energy from ATP hydrolysis to drive the translocation of the viral genome into the prohead.[1] Understanding the enzymatic activity of this compound is fundamental for elucidating the mechanism of viral replication and for the development of novel antiviral therapeutics targeting this essential process. The protocol described herein utilizes the sensitive malachite green assay to colorimetrically detect the release of inorganic phosphate (Pi) resulting from ATP hydrolysis.
Principle of the Assay
The malachite green assay is a well-established method for the quantification of inorganic phosphate. In an acidic solution, malachite green forms a complex with molybdate, which then binds to free orthophosphate. This binding results in a significant color change from a yellow-gold to a green-blue, with the absorbance of the final complex being directly proportional to the concentration of phosphate in the sample. This assay is highly sensitive and suitable for measuring the low levels of ATPase activity often associated with purified motor proteins.
Key Signaling Pathway: T4 DNA Packaging
The bacteriophage T4 DNA packaging motor is a sophisticated nanomachine responsible for encapsulating the viral genome. The core components of this motor are the large terminase subunit (this compound), the small terminase subunit (gp16), and the portal protein (gp20) which forms a channel at a unique vertex of the prohead. The process is initiated by the assembly of a pentameric this compound motor onto the gp20 portal. The small terminase, gp16, plays a crucial regulatory role by stimulating the ATPase activity of this compound, a necessary step for the motor to begin translocating DNA.[2] The motor then captures the concatemeric viral DNA and, fueled by the hydrolysis of ATP by this compound, packages the DNA into the empty prohead until it is full.
Caption: T4 DNA Packaging Pathway.
Experimental Protocols
Reagents and Buffers
-
Purified this compound Protein: Store at -80°C in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol).
-
Purified gp16 Protein (optional, for stimulation studies): Store under similar conditions to this compound.
-
ATPase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
ATP Stock Solution (100 mM): Dissolve high-purity ATP in nuclease-free water, adjust pH to 7.0 with NaOH, and store in aliquots at -20°C.
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Malachite Green Reagent B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh just before use and keep in the dark.
-
Phosphate Standard (1 mM): Use a commercially available phosphate standard solution or prepare from KH₂PO₄.
-
Nuclease-free water
-
96-well clear flat-bottom microplate
Procedure
The following protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.
Caption: this compound ATPase Activity Assay Workflow.
1. Preparation of Phosphate Standard Curve:
-
Prepare a series of dilutions of the 1 mM Phosphate Standard in nuclease-free water to generate standards ranging from 0 to 50 µM (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
Add 80 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 20 µL of the Malachite Green Working Solution to each standard well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Plot the absorbance values against the corresponding phosphate concentrations to generate a standard curve.
2. ATPase Assay Reaction:
-
In the wells of a 96-well plate, prepare the reaction mixtures as described in the table below. It is recommended to perform each reaction in triplicate.
| Component | Basal Activity | Stimulated Activity (+gp16) | DNA Effect | Control (No Enzyme) |
| Nuclease-free Water | X µL | X µL | X µL | X µL |
| 10X ATPase Assay Buffer | 5 µL | 5 µL | 5 µL | 5 µL |
| Purified this compound | Y µL | Y µL | Y µL | 0 µL |
| Purified gp16 | 0 µL | Z µL | 0 µL | 0 µL |
| DNA (e.g., 1 µg/µL) | 0 µL | 0 µL | W µL | 0 µL |
| Total Volume | 45 µL | 45 µL | 45 µL | 45 µL |
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP to each well (final concentration of 1 mM).
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.
3. Detection of Phosphate Release:
-
Stop the reaction by adding 20 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm.
4. Data Analysis:
-
Subtract the absorbance of the "No Enzyme" control from all other absorbance readings.
-
Use the equation from the linear regression of the phosphate standard curve to determine the concentration of phosphate (in µM) released in each reaction.
-
Calculate the specific activity of this compound using the following formula:
Specific Activity (nmol Pi/min/mg) = ( [Pi] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * Amount of this compound (mg) )
Data Presentation
The following tables summarize representative quantitative data for the ATPase activity of this compound under different conditions, as reported in the literature.
Table 1: Kinetic Parameters of gp16-Stimulated this compound ATPase Activity
| Parameter | Value |
| Km for ATP | ~150 µM |
| kcat | ~400 min⁻¹ |
Data is representative and may vary based on experimental conditions.
Table 2: Specific Activity of this compound Under Various Conditions
| Condition | Specific Activity (nmol Pi/min/mg this compound) | Fold Stimulation |
| Basal (this compound alone) | ~20-40 | 1 |
| + gp16 | ~2000-4000 | ~50-100 |
| + DNA | Modest Stimulation | ~1.5 - 2 |
| + gp16 + DNA | Synergistic Stimulation | >100 |
Note: The specific activity values are approximate and can be influenced by factors such as protein purity, buffer composition, and temperature.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in "No Enzyme" control | Phosphate contamination in reagents. | Use high-purity, nuclease-free water and reagents. Prepare fresh buffers. |
| Low or no ATPase activity | Inactive enzyme. | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles. Verify protein concentration. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and ATP concentration. | |
| Non-linear standard curve | Inaccurate dilutions. | Prepare fresh standards and carefully perform serial dilutions. |
| Reagent instability. | Prepare Malachite Green Working Solution fresh before each use. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multichannel pipette to start and stop reactions simultaneously. |
References
Methods for Studying gp17-DNA Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the interaction between the bacteriophage T4 large terminase protein, gp17, and DNA. These methodologies are crucial for understanding the mechanism of viral DNA packaging and for the development of novel antimicrobial agents targeting this essential process.
Introduction to this compound and its Role in DNA Packaging
The bacteriophage T4 DNA packaging machine is a powerful molecular motor responsible for translocating the viral genome into a preformed prohead.[1] This process is driven by the large terminase subunit, this compound, a multifunctional protein with both ATPase and nuclease activities.[2][3] this compound assembles into a pentameric ring at the portal of the prohead, forming the core of the packaging motor.[4] The smaller terminase subunit, gp16, plays a crucial regulatory role, significantly enhancing the ATPase activity of this compound.[5] Understanding the intricate interactions between this compound, DNA, ATP, and gp16 is fundamental to elucidating the mechanism of this remarkable nanomachine.
Quantitative Analysis of this compound Function
A thorough quantitative understanding of this compound's enzymatic activities and its interactions with DNA is essential for detailed mechanistic studies and for the evaluation of potential inhibitors. The following tables summarize key quantitative data obtained from various biochemical and biophysical assays.
Table 1: ATPase Activity of this compound
| Condition | kcat (ATP/gp17/min) | Fold Stimulation | Reference |
| This compound alone | 1-2 | - | |
| This compound + gp16 | ~100-200 | 50-100 | [5] |
| This compound (in active packaging motor) | ~400 | ~200-400 |
Table 2: DNA Binding and Translocation Properties of the this compound Motor
| Parameter | Value | Method | Reference |
| Motor Stoichiometry | 5 this compound subunits | Single-molecule TIRF | [4] |
| DNA Binding Preference (ATPase domain) | >1 kb dsDNA | Gel Filtration | |
| Maximum Force Generation | >60 pN | Optical Tweezers | |
| Average DNA Translocation Rate | ~700 bp/s | Optical Tweezers | |
| Maximum DNA Translocation Rate | up to ~2000 bp/s | Optical Tweezers | |
| Step Size per ATP hydrolyzed | ~2 bp | Single-molecule analysis | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the this compound-DNA interaction.
ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by this compound, a direct measure of its motor activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.
Materials:
-
Purified this compound and gp16 proteins
-
ATP solution (high purity)
-
DNA substrate (e.g., linearized plasmid or phage DNA)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, this compound, and, if desired, gp16 and/or DNA.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
At various time points, withdraw aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., SDS or a strong acid).
-
To quantify the released phosphate, add the Malachite Green reagent to the quenched reaction samples in a 96-well plate.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the ATPase activity as moles of ATP hydrolyzed per mole of this compound per minute (kcat).
In Vitro DNA Packaging Assay
This assay directly measures the ability of the this compound motor to package DNA into proheads.
Materials:
-
Purified this compound
-
Purified T4 proheads (e.g., from a T4 mutant deficient in this compound)
-
Linearized DNA substrate (e.g., a plasmid or phage genome, which can be radiolabeled or fluorescently tagged)
-
ATP solution
-
Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM spermidine, 2 mM putrescine
-
DNase I
-
Proteinase K
-
Agarose gel electrophoresis system
Protocol:
-
Set up the packaging reaction by combining proheads, this compound, and DNA in the packaging buffer.
-
Initiate the packaging by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
To remove any unpackaged DNA, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Stop the DNase I digestion by adding EDTA.
-
To release the packaged DNA, add Proteinase K and SDS and incubate at 65°C for 30 minutes.
-
Analyze the protected (packaged) DNA by agarose gel electrophoresis.
-
Quantify the amount of packaged DNA by densitometry of the gel bands.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of this compound to a specific DNA fragment.
Materials:
-
Purified this compound protein (or its DNA-binding domain)
-
Labeled DNA probe (radiolabeled or fluorescently labeled) containing the putative binding site
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Native polyacrylamide gel
-
Electrophoresis apparatus
Protocol:
-
Prepare binding reactions by mixing the labeled DNA probe with increasing concentrations of this compound in the binding buffer.
-
Include a reaction with no protein as a negative control.
-
To reduce non-specific binding, add a non-specific competitor DNA to each reaction.
-
Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualize the DNA bands using autoradiography (for radiolabeled probes) or a fluorescence imager.
-
The formation of a this compound-DNA complex is indicated by a band that migrates slower than the free DNA probe (a "shifted" band). The intensity of the shifted band is proportional to the amount of complex formed.
DNase I Footprinting Assay
This high-resolution technique identifies the specific DNA sequence where a protein binds.
Materials:
-
Purified this compound protein
-
DNA fragment of interest, labeled at one end (e.g., with 32P)
-
DNase I
-
Reaction Buffer: Similar to EMSA binding buffer, but with the addition of Ca2+ and Mg2+ required for DNase I activity.
-
Stop Solution: a solution containing EDTA and a denaturing agent.
-
Denaturing polyacrylamide sequencing gel
Protocol:
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow binding.
-
Include a control reaction with no this compound.
-
Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion.
-
Stop the reaction by adding the stop solution.
-
Purify the DNA fragments.
-
Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment.
-
After electrophoresis, visualize the DNA fragments by autoradiography.
-
The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
Visualizing Workflows and Interactions
Graphviz diagrams are provided to illustrate the experimental workflows and the proposed mechanism of this compound-mediated DNA packaging.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Proposed mechanism of bacteriophage T4 DNA packaging.
Advanced Single-Molecule Techniques
For a more detailed and dynamic understanding of the this compound-DNA interaction, single-molecule techniques are invaluable.
Single-Molecule FRET (smFRET)
smFRET can be used to probe conformational changes within the this compound motor or the DNA substrate during packaging in real-time. By labeling different components of the packaging machinery with a donor and acceptor fluorophore pair, one can measure the efficiency of Förster Resonance Energy Transfer, which is dependent on the distance between the fluorophores. This allows for the observation of dynamic events such as the binding and release of DNA by individual this compound subunits.
Optical Tweezers
Optical tweezers are a powerful tool for measuring the forces involved in DNA packaging. In a typical experiment, a single DNA molecule is tethered between two beads, one of which is held in a fixed position by a micropipette, while the other is trapped by a highly focused laser beam. The phage prohead-motor complex is then allowed to bind to the DNA. As the motor translocates the DNA, the force generated can be precisely measured by monitoring the displacement of the bead in the optical trap. These experiments have revealed that the T4 packaging motor is one of the strongest known molecular motors, capable of generating forces exceeding 60 pN.
Conclusion
The methods described in this document provide a comprehensive toolkit for investigating the intricate interactions between the bacteriophage T4 DNA packaging motor protein this compound and its DNA substrate. A combination of bulk biochemical assays and advanced single-molecule techniques is crucial for a complete understanding of this dynamic and powerful molecular machine. This knowledge is not only fundamental to the field of virology but also holds significant promise for the development of novel antibacterial therapies.
References
- 1. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A viral genome packaging ring-ATPase is a flexibly coordinated pentamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of an ATPase activity associated with the large packaging subunit this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 5. The ATPase domain of the large terminase protein, this compound, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cryo-Electron Microscopy for the Structural Determination of Bacteriophage T4 Terminase Subunit gp17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacteriophage T4, a well-studied model organism, utilizes a powerful molecular motor to package its ~172 kbp double-stranded DNA genome into a pre-formed prohead. This intricate process is essential for the production of infectious virions. The DNA packaging motor is a complex assembly of proteins, with the large terminase subunit, gene product 17 (gp17), serving as a critical component.[1] this compound is a multifunctional protein, exhibiting both ATPase and nuclease activities, which provide the energy for DNA translocation and cleave the concatemeric DNA once the head is full, respectively.[1] Understanding the three-dimensional structure of this compound is paramount for elucidating the precise mechanism of DNA packaging and for the potential development of novel antibacterial agents that target this essential viral process. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes, making it an ideal tool to study the intricate architecture of the bacteriophage T4 DNA packaging motor and its this compound subunit.
Application Notes
Cryo-EM has been instrumental in revealing the architecture of various components of the bacteriophage T4 virion, including the head, portal, and tail. While a high-resolution cryo-EM structure of the isolated, full-length this compound has been challenging to obtain due to its dynamic nature and tendency to oligomerize, cryo-EM studies of the entire prohead-motor complex have provided significant insights into its in-situ structure and function. These studies have revealed that this compound assembles as a pentamer at the portal vertex of the prohead, forming the core of the DNA packaging motor.
The application of single-particle cryo-EM to the T4 prohead-gp17 complex allows for the visualization of the motor in a near-native state. This approach has enabled researchers to:
-
Determine the stoichiometry and arrangement of this compound subunits within the motor complex.
-
Visualize the conformational changes that occur upon ATP binding and hydrolysis, providing clues to the mechanism of DNA translocation.
-
Map the interaction interfaces between this compound, the small terminase subunit gp16, the portal protein gp20, and the DNA substrate.
These structural insights are invaluable for understanding the fundamental principles of viral DNA packaging and can guide the rational design of inhibitors that disrupt this vital process.
Quantitative Data Summary
The following tables summarize key quantitative data from cryo-EM studies of bacteriophage T4 components. While specific high-resolution data for the isolated this compound is limited, the data for the portal protein (gp20) and the isometric head provide a relevant context for the expected parameters in a cryo-EM study of the DNA packaging motor.
Table 1: Cryo-EM Data Collection and Processing Parameters for Bacteriophage T4 Portal Protein (gp20)
| Parameter | Value | Reference |
| Microscope | FEI Titan Krios | [2] |
| Detector | Gatan K2 Summit | [2] |
| Electron Dose | ~20 e-/Ų | [2] |
| Defocus Range | -1.5 to -3.0 µm | [2] |
| Number of Particles | ~45,000 | [2] |
| Final Resolution | 3.6 Å | [2] |
| Symmetry Imposed | C12 | [2] |
Table 2: Cryo-EM Data Collection and Processing Parameters for Bacteriophage T4 Isometric Head
| Parameter | Value | Reference |
| Microscope | FEI Titan Krios | [3] |
| Detector | Gatan K2 Summit | [3] |
| Electron Dose | ~25 e-/Ų | [3] |
| Defocus Range | -0.5 to -2.5 µm | [3] |
| Number of Particles | ~19,500 | [3] |
| Final Resolution | 3.3 Å | [3] |
| Symmetry Imposed | Icosahedral | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the cryo-EM structure determination of the bacteriophage T4 this compound terminase, either as an isolated complex or in association with the prohead. These protocols are synthesized from established methods for bacteriophage components.
I. Protein Expression and Purification of this compound
-
Cloning and Expression:
-
The gene encoding this compound is cloned into a suitable expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.
-
The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a large-scale culture, which is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for an additional 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
-
Cells are lysed by sonication or by using a French press.
-
The lysate is clarified by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
-
This compound is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography:
-
The eluted fractions containing this compound are pooled and concentrated.
-
The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Fractions corresponding to the oligomeric state of this compound are collected and analyzed by SDS-PAGE for purity.
-
II. Cryo-EM Sample Preparation (Vitrification)
-
Grid Preparation:
-
Cryo-EM grids (e.g., Quantifoil R2/2 or C-flat R1.2/1.3) are glow-discharged for 30-60 seconds to render the carbon surface hydrophilic.
-
-
Sample Application and Plunge-Freezing:
-
A 3-4 µL aliquot of purified this compound (at a concentration of 1-5 mg/mL) is applied to the glow-discharged grid.
-
The grid is blotted for 2-4 seconds to remove excess liquid, leaving a thin film of the sample.
-
The grid is immediately plunge-frozen into liquid ethane cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot Mark IV).
-
Vitrified grids are stored in liquid nitrogen until imaging.
-
III. Cryo-EM Data Acquisition
-
Microscope Setup:
-
Data is collected on a Titan Krios or a similar high-end transmission electron microscope operating at 300 keV.
-
The microscope is equipped with a direct electron detector (e.g., Gatan K2/K3 Summit or FEI Falcon 3/4).
-
-
Data Collection Strategy:
-
Grids are screened for optimal ice thickness and particle distribution.
-
Automated data collection is performed using software such as EPU or SerialEM.
-
Images are recorded as movies (dose-fractionated exposures) to allow for motion correction.
-
A total electron dose of 40-60 e-/Ų is fractionated over 40-60 frames.
-
A defocus range of -1.0 to -3.0 µm is used to achieve a good contrast transfer function (CTF).
-
IV. Image Processing and 3D Reconstruction
-
Preprocessing:
-
Movie frames are aligned and summed using software like MotionCor2 or RELION's own implementation to correct for beam-induced motion.
-
The contrast transfer function (CTF) for each micrograph is estimated using programs such as CTFFIND4 or Gctf.
-
-
Particle Picking and Extraction:
-
Particles are picked from the motion-corrected micrographs using a template-based approach, a Gaussian-based picker, or a deep-learning-based picker (e.g., in RELION, cryoSPARC, or Topaz).
-
Picked particles are extracted into individual boxes.
-
-
2D Classification:
-
The extracted particles are subjected to reference-free 2D classification to remove junk particles and to assess the quality and heterogeneity of the dataset.
-
-
Ab Initio 3D Model Generation:
-
A good subset of 2D class averages is used to generate an initial 3D model using software like cryoSPARC or RELION.
-
-
3D Classification and Refinement:
-
The entire particle set is subjected to 3D classification to separate different conformational states or subpopulations.
-
The particles belonging to the most homogeneous class are then subjected to 3D auto-refinement to obtain a high-resolution map.
-
Post-processing steps, including B-factor sharpening and local resolution estimation, are applied to the final map.
-
-
Model Building and Validation:
-
An atomic model of this compound is built into the cryo-EM density map using software like Coot and refined using programs like Phenix or Refmac.
-
The final model is validated for its geometry and fit to the map.
-
Visualizations
Experimental Workflow for this compound Structure Determination by Cryo-EM
Caption: Experimental workflow for this compound structure determination.
Bacteriophage T4 DNA Packaging Pathway
Caption: Bacteriophage T4 DNA packaging pathway.
References
Application Notes: Probing Bacteriophage T4 gp17 Function Through Site-Directed Mutagenesis
References
- 1. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATPase domain of the large terminase protein, this compound, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 4. Structure, Assembly, and DNA Packaging of the Bacteriophage T4 Head - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro DNA Packaging Assay with gp17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro DNA packaging assay using the bacteriophage T4 large terminase protein, gp17. This powerful molecular motor is responsible for translocating the viral genome into a pre-formed prohead, a critical step in the viral life cycle. Understanding this mechanism is crucial for the development of novel antiviral therapies and for harnessing phage-based nanotechnology.
Introduction
Bacteriophage T4 employs a sophisticated molecular machine to package its approximately 171-kilobase pair genome into a prolate icosahedral capsid. The core of this machine is the large terminase subunit, this compound, a 70 kDa protein possessing ATPase, nuclease, and DNA translocase activities.[1][2] The packaging process is fueled by ATP hydrolysis, with this compound functioning as a pentameric motor assembled at the portal vertex of the empty prohead.[2] The small terminase subunit, gp16, acts as a regulator of this compound's multifaceted activities.[3] This in vitro assay allows for the quantitative analysis of DNA packaging, providing a valuable tool for studying the motor's function and for screening potential inhibitors.
Principle of the Assay
The in vitro DNA packaging assay reconstitutes the key components of the T4 packaging machinery outside of the bacterial host. Purified empty proheads, the large terminase protein (this compound), and a DNA substrate are incubated in a buffer containing ATP. The this compound motor, assembled on the prohead portal, captures and actively translocates the DNA into the prohead. Successful packaging is typically assessed using a nuclease protection assay. DNA that has been successfully packaged into the prohead is resistant to degradation by externally added nucleases, such as DNase I. The amount of protected DNA can then be quantified, providing a measure of packaging efficiency.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the in vitro DNA packaging reaction with this compound, compiled from various studies.
Table 1: DNA Packaging Performance
| Parameter | Value | Conditions |
| Packaging Efficiency | Up to 100% | Defined in vitro system with purified proheads and this compound |
| Packaging Rate | Up to ~2,000 bp/s | Single-molecule optical tweezers experiments |
| Average Packaging Rate | ~700 bp/s | Single-molecule optical tweezers experiments[4] |
| Force Generation | >60 pN | Single-molecule optical tweezers experiments[4] |
Table 2: this compound ATPase Activity
| Condition | ATPase Activity (ATP hydrolyzed/gp17/min) | Notes |
| Intrinsic activity of this compound | 1-2 | Very weak basal activity.[4] |
| Stimulated by gp16 | 50- to 100-fold increase | gp16 significantly enhances ATPase activity.[4] |
| Oligomerized this compound | ~400 | Highest activity state observed.[4] |
| During active DNA translocation | 8- to 10-fold stimulation over basal | Activity coupled to DNA movement.[4] |
Table 3: Stoichiometry of ATP Hydrolysis
| Parameter | Value | Method |
| ATP consumed per base pair packaged | ~0.5 ATP (or 1 ATP per 2 bp) | Estimated from biochemical and structural data |
Experimental Protocols
Purification of this compound
The large terminase protein, this compound, can be overexpressed in E. coli using an expression vector system.[5]
Materials:
-
E. coli strain harboring a this compound expression plasmid
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (Lysis Buffer with 20 mM imidazole)
-
Elution Buffer (Lysis Buffer with 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol)
Procedure:
-
Grow the E. coli expression strain in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute this compound with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the purest fractions and dialyze against Dialysis Buffer.
-
Determine the protein concentration and store at -80°C.
Preparation of Empty T4 Proheads
Empty proheads are purified from E. coli cells infected with a T4 phage mutant defective in DNA packaging (e.g., a 17am mutant).[2]
Materials:
-
E. coli host strain (e.g., P301)
-
T4 phage mutant (e.g., 17am18amrII)
-
Pi-Mg Buffer (26 mM Na2HPO4, 68 mM NaCl, 22 mM KH2PO4, 1 mM MgSO4, pH 7.5)
-
DNase I
-
Chloroform
-
Tris-Mg Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
CsCl for density gradient centrifugation
-
Dialysis Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
Procedure:
-
Grow the E. coli host strain to a density of ~2 x 10^8 cells/mL and infect with the T4 packaging-deficient mutant at a multiplicity of infection (MOI) of 5-10.
-
Allow the infection to proceed until lysis occurs (typically 2-4 hours).
-
Add chloroform to complete lysis and DNase I (10 µg/mL) to digest bacterial DNA. Incubate at 37°C for 30 minutes.[2]
-
Clarify the lysate by low-speed centrifugation (e.g., 4,300 x g for 10 min) to remove cell debris.[2]
-
Pellet the proheads from the supernatant by high-speed centrifugation (e.g., 34,500 x g for 45 min).[2]
-
Resuspend the pellet in Tris-Mg Buffer.
-
Purify the proheads by CsCl step or equilibrium density gradient centrifugation.
-
Collect the prohead band and dialyze extensively against Dialysis Buffer.
-
Determine the concentration of proheads (particle count) and store at 4°C.
In Vitro DNA Packaging Assay (Nuclease Protection)
Materials:
-
Purified this compound
-
Purified empty T4 proheads
-
DNA substrate (e.g., linear plasmid DNA, PCR product, or phage λ DNA)
-
10X Packaging Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM ATP, 50 mM spermidine, 50 mM putrescine)
-
DNase I
-
Stop Solution (e.g., 0.5 M EDTA)
-
Proteinase K
-
DNA loading dye
-
Agarose gel
Procedure:
-
Set up the packaging reaction on ice in a microcentrifuge tube:
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
To digest unpackaged DNA, add DNase I to a final concentration of 10-20 µg/mL and incubate for an additional 15-30 minutes at 37°C.
-
Stop the reaction by adding Stop Solution to a final concentration of 20 mM.
-
To release the packaged DNA for analysis, add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 30 minutes.
-
Add DNA loading dye to the samples.
-
Analyze the samples by agarose gel electrophoresis alongside a control reaction without this compound or ATP to visualize the protected DNA band.
-
Quantify the intensity of the protected DNA band to determine the packaging efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro DNA packaging assay.
Logical Relationship of this compound and gp16
Caption: Regulatory role of gp16 on the activities of the this compound motor.
References
- 1. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Promiscuous DNA Packaging Machine from Bacteriophage T4 | PLOS Biology [journals.plos.org]
- 3. The Small Terminase, gp16, of Bacteriophage T4 Is a Regulator of the DNA Packaging Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 5. Cloning, overexpression and purification of the terminase proteins gp16 and this compound of bacteriophage T4. Construction of a defined in-vitro DNA packaging system using purified terminase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing gp17 Nuclease Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the nuclease activity of the bacteriophage T4 large terminase, gp17. This enzyme is a critical component of the viral DNA packaging machinery, exhibiting both ATPase and nuclease functions that are essential for viral replication. The protocols detailed below are designed to enable researchers to purify recombinant this compound and its regulatory partner, gp16, and to characterize the nuclease activity of this compound both qualitatively and quantitatively.
Introduction to this compound Nuclease Activity
Bacteriophage T4 packages its concatemeric DNA into a preformed prohead in a process driven by an ATP-powered motor. The large terminase subunit, this compound, is a key component of this motor.[1] It possesses an N-terminal ATPase domain that fuels DNA translocation and a C-terminal nuclease domain that is responsible for cleaving the concatemeric DNA to initiate and terminate the packaging process. The nuclease activity of this compound is tightly regulated to ensure that DNA is cleaved only at the appropriate times. This regulation is primarily achieved through its interaction with the small terminase subunit, gp16, and is modulated by the presence of ATP. Understanding the intricacies of this compound nuclease activity is crucial for developing novel antiviral strategies that target bacteriophage replication.
Data Presentation
Quantitative Data on this compound ATPase Activity
| Parameter | Value | Conditions |
| kcat (ATP hydrolysis) | ~2 ATPs/gp17 subunit/min | Basal activity |
| Km (ATP) | ~110 µM | |
| Stimulated kcat (with gp16) | ~400 ATPs/gp17 monomer/min | gp16:this compound ratio of 6-8:1 |
Note: The nuclease activity of this compound is qualitatively described as being inhibited by gp16 in the absence of ATP and stimulated by gp16 in the presence of ATP.
Mandatory Visualizations
Regulation of this compound Nuclease Activity
The nuclease function of this compound is allosterically regulated by the small terminase subunit, gp16, and ATP. This regulatory mechanism prevents indiscriminate cleavage of the viral DNA. The following diagram illustrates the logical relationship between these components.
Caption: Regulation of this compound nuclease activity by gp16 and ATP.
Experimental Workflow for Analyzing this compound Nuclease Activity
The following workflow outlines the key steps for the purification and functional analysis of this compound nuclease.
Caption: Workflow for this compound nuclease activity analysis.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged this compound and gp16
This protocol describes the overexpression and purification of His-tagged this compound and gp16 from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with expression plasmids for His-tagged this compound and His-tagged gp16.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity resin.
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Purification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions containing the pure protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified proteins in aliquots at -80°C.
-
Protocol 2: Agarose Gel-Based Nuclease Activity Assay
This assay qualitatively assesses the nuclease activity of this compound by observing the cleavage of plasmid DNA.
Materials:
-
Purified this compound and gp16.
-
Supercoiled plasmid DNA (e.g., pUC19 or a similar-sized plasmid) as a substrate.
-
10x Nuclease Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT.
-
ATP solution (10 mM).
-
Nuclease-free water.
-
6x DNA Loading Dye.
-
Agarose.
-
1x TAE or TBE buffer.
-
DNA stain (e.g., ethidium bromide or SYBR Safe).
-
DNA ladder.
Procedure:
-
Reaction Setup:
-
On ice, prepare the following reaction mixtures in 20 µL final volume:
-
| Component | Control (-) | This compound alone | This compound + gp16 | This compound + gp16 + ATP |
| 10x Nuclease Reaction Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| Plasmid DNA (100 ng/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| Purified this compound (e.g., 1 µM) | - | 1 µL | 1 µL | 1 µL |
| Purified gp16 (e.g., 6 µM) | - | - | 1 µL | 1 µL |
| ATP (10 mM) | - | - | - | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment can also be performed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 4 µL of 6x DNA Loading Dye.
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.
-
Load the entire reaction mixture into the wells of the agarose gel. Include a DNA ladder in one lane.
-
Run the gel at 100V until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV or blue light. Nuclease activity will be indicated by the conversion of supercoiled plasmid DNA to nicked (relaxed circular) and linear forms, and further degradation into smaller fragments.
-
Protocol 3: Fluorescence-Based Real-Time Nuclease Assay (General Protocol)
This protocol provides a framework for a real-time, quantitative nuclease assay that can be adapted for this compound. It relies on the use of a fluorescent DNA-intercalating dye that loses fluorescence upon DNA degradation.[2][3]
Materials:
-
Purified this compound and gp16.
-
Linear double-stranded DNA (dsDNA) substrate (e.g., a PCR product of a few hundred base pairs).
-
10x Nuclease Reaction Buffer (as in Protocol 2).
-
ATP solution (10 mM).
-
A fluorescent DNA-intercalating dye (e.g., PicoGreen or a similar dye).
-
Nuclease-free water.
-
A microplate reader capable of fluorescence detection.
Procedure:
-
Substrate and Dye Preparation:
-
Dilute the dsDNA substrate to a working concentration (e.g., 10 ng/µL) in 1x Nuclease Reaction Buffer.
-
Prepare the fluorescent dye according to the manufacturer's instructions.
-
-
Reaction Setup in a 96-well Plate:
-
In each well, prepare a 100 µL reaction mixture containing:
-
10 µL of 10x Nuclease Reaction Buffer.
-
A fixed amount of dsDNA substrate.
-
The fluorescent dye at the recommended concentration.
-
Varying concentrations of this compound.
-
For regulation studies, include fixed concentrations of gp16 and/or ATP.
-
Nuclease-free water to a final volume of 90 µL.
-
-
-
Initiation and Measurement:
-
Equilibrate the plate in the microplate reader at 37°C.
-
Initiate the reaction by adding 10 µL of the enzyme (or buffer for control wells) to each well.
-
Immediately start monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the dye's specifications.
-
-
Data Analysis:
-
The rate of decrease in fluorescence is proportional to the nuclease activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay curve.
-
Plot V₀ against the concentration of this compound to determine the enzyme's activity.
-
For kinetic studies, vary the substrate concentration to determine Km and Vmax.
-
To study the effect of regulators, perform the assay with varying concentrations of gp16 and/or ATP.
-
By following these detailed protocols and utilizing the provided data and visualizations, researchers can effectively analyze the nuclease activity of this compound, contributing to a deeper understanding of bacteriophage replication and the development of novel therapeutic interventions.
References
- 1. The headful packaging nuclease of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A universal fluorescence-based toolkit for real-time quantification of DNA and RNA nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A universal fluorescence-based toolkit for real-time quantification of DNA and RNA nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Creating and Utilizing a GFP-gp17 Fusion Protein for Localization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Green Fluorescent Protein (GFP) and its variants are indispensable tools in cell biology, serving as genetically encoded fluorescent reporters to study protein dynamics.[1][2][3] Fusing GFP to a protein of interest allows for its visualization in living or fixed cells, providing critical insights into its subcellular localization, trafficking, and interactions.[4][5]
This document provides a detailed guide for creating a fusion protein between GFP and gp17 for subcellular localization studies. The protein this compound is a key component of bacteriophages, with distinct roles depending on the phage. In bacteriophage T7, this compound is a tail-fiber protein responsible for host receptor recognition.[6] In bacteriophage T4, this compound is the large terminase subunit, an ATPase motor that packages DNA into the viral capsid.[7][8] Understanding the localization of this compound when expressed in various systems can shed light on its function, assembly, and potential interactions with host cell components.
These protocols cover the entire workflow, from the initial molecular cloning of the fusion construct to protein expression in both prokaryotic and eukaryotic systems, and finally, visualization by fluorescence microscopy and quantitative analysis.
Key Experimental Workflow
The overall process involves several key stages, from initial vector design to final data interpretation.
Caption: High-level workflow for GFP-gp17 localization studies.
Deciding on the Fusion Construct Design
The placement of the GFP tag (N- or C-terminus of this compound) can impact the fusion protein's folding, function, and localization.[2] The choice should be guided by available structural and functional information about the protein of interest. For this compound, different domains have distinct functions (e.g., ATPase, nuclease, and DNA binding in T4 this compound), which could be obstructed by the GFP tag.[7] It is often advisable to create both N- and C-terminal fusions to determine which one retains the native-like properties of the protein.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - IT [thermofisher.com]
- 4. Common Applications of the GFP Tag [jacksonimmuno.com]
- 5. news-medical.net [news-medical.net]
- 6. Molecular substructure of a viral receptor-recognition protein. The this compound tail-fiber of bacteriophage T7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ATPase domain of the large terminase protein, this compound, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for gp17 in T7 Phage Display Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical application of the T7 bacteriophage gene product 17 (gp17) in phage display technology. Detailed protocols for the construction of this compound fusion libraries and the subsequent biopanning process are provided to guide researchers in utilizing this alternative display strategy.
Introduction to this compound in T7 Phage Display
Phage display is a powerful technology for the discovery of peptides, antibodies, and other proteins with high affinity and specificity to a target of interest. The T7 phage is a popular vector for phage display due to its lytic life cycle, which allows for the display of large proteins, and the high stability of the phage particle.[1] While the major capsid protein, gp10, is most commonly used for displaying foreign peptides, the tail fiber protein, this compound, presents a viable alternative.[2]
Each T7 phage particle possesses six tail fibers, and each fiber is a homotrimer of this compound.[2][3] This protein is responsible for host cell recognition and attachment.[3] The C-terminus of this compound is exposed to the solvent, making it a suitable location for the fusion of exogenous protein domains without disrupting phage assembly or function. The use of this compound for display may offer advantages in certain applications where the spatial orientation and presentation of the fused protein are critical for its interaction with a target molecule.
Data Presentation
Table 1: Quantitative Parameters of the T7 Phage Display System
| Parameter | Value | Reference |
| T7 Phage Genome Size | ~40 kbp | [1] |
| Capsid Diameter | ~60 nm | [1] |
| gp10 Copies per Virion | 415 | |
| This compound Copies per Virion | 18 (6 fibers x 3 monomers) | [2] |
| T7 Phage Titer Quantification Range (qPCR) | 2.66 x 10¹ - 2.66 x 10⁸ gc/µL | [4] |
Table 2: Qualitative Comparison of gp10 and this compound Display
| Feature | gp10 Display (C-terminus of gp10B) | This compound Display (C-terminus) |
| Location on Virion | Surface of the icosahedral head | Distal ends of the six tail fibers |
| Copy Number | Low to medium (0.1-15 copies per phage) | Potentially up to 18 copies per phage |
| Spatial Presentation | Distributed across the capsid surface | Clustered at the ends of flexible fibers |
| Potential Advantages | Well-established, high display levels possible with some systems. | May provide better accessibility for large or complex folded proteins due to the flexibility of the tail fibers. May reduce steric hindrance. |
| Potential Disadvantages | Potential for interference with capsid assembly if large proteins are displayed at high copy numbers. | Less established methodology. Potential for interference with host cell binding if the fusion protein is very large or improperly folded. |
Experimental Protocols
Protocol 1: Construction of a T7 Phage Display Library with this compound C-Terminal Fusions
This protocol outlines the steps for creating a library of peptides or proteins displayed as C-terminal fusions to the T7 tail fiber protein, this compound. The strategy involves modifying the T7 phage genome to introduce a cloning site at the 3' end of the gene 17.
1. Materials:
-
T7 phage genomic DNA
-
E. coli host strain (e.g., BLT5403)
-
Phage display vector with a suitable origin of replication (e.g., a derivative of pET vector)[5]
-
Restriction enzymes (e.g., NcoI and HindIII as described for cloning a C-terminal fragment of this compound)[6]
-
T4 DNA Ligase
-
DNA library to be displayed (e.g., cDNA, synthetic oligonucleotides)
-
PCR reagents
-
DNA purification kits
-
Electroporation apparatus
2. Methodology:
-
Vector Preparation:
-
Amplify the C-terminal region of gene 17 from T7 genomic DNA using PCR. Design primers to introduce unique restriction sites (e.g., NcoI and HindIII) at the ends of the fragment.[6]
-
Clone this fragment into a suitable expression vector, creating an entry vector for subsequent library insertion. This vector should contain the T7 promoter for expression.
-
Introduce a multiple cloning site (MCS) just before the stop codon of the cloned gene 17 fragment using site-directed mutagenesis. This will serve as the insertion site for the library. Flexible linkers, such as (Gly4Ser)n, can be incorporated between the this compound C-terminus and the displayed protein to improve folding and accessibility.[7][8]
-
-
Library Insertion:
-
Prepare the library inserts with flanking restriction sites compatible with the MCS in the modified gene 17 vector.
-
Digest both the vector and the library inserts with the corresponding restriction enzymes.
-
Ligate the digested library inserts into the vector using T4 DNA Ligase.
-
-
Phage Genome Engineering:
-
The modified gene 17 containing the library needs to be incorporated into the T7 phage genome. This can be achieved through homologous recombination in E. coli or by using in vitro packaging systems with modified T7 genomic DNA.
-
-
Library Amplification:
-
Infect a mid-log phase culture of E. coli with the engineered T7 phage library.
-
Incubate with shaking at 37°C until lysis is observed.
-
Clarify the lysate by centrifugation and collect the supernatant containing the phage library.
-
Titer the phage library using a standard plaque assay.
-
Protocol 2: Biopanning (Affinity Selection)
This protocol describes the selection of phages displaying proteins with affinity for a specific target molecule.
1. Materials:
-
Amplified T7-gp17 display library
-
Target molecule (e.g., purified protein, antibody)
-
Immobilization surface (e.g., microtiter plates, magnetic beads)
-
Blocking buffer (e.g., PBS with 2% non-fat dry milk or BSA)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine-HCl, or a competitive ligand)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 9.1)
-
E. coli host strain for amplification
2. Methodology:
-
Target Immobilization and Blocking:
-
Coat the wells of a microtiter plate or beads with the target molecule at an appropriate concentration.
-
Incubate to allow for binding.
-
Wash away unbound target.
-
Block the remaining surface with blocking buffer to prevent non-specific binding of phage.
-
-
Affinity Selection (Panning):
-
Incubate the phage library with the immobilized target for 1-2 hours at room temperature or 4°C.
-
Wash away non-bound phage with washing buffer. The stringency of washing can be increased in subsequent rounds of panning by increasing the number of washes or the concentration of detergent.
-
-
Elution:
-
Elute the bound phage using an appropriate elution buffer. For example, a low pH buffer will disrupt most antibody-antigen interactions.
-
Neutralize the eluted phage immediately with neutralization buffer.
-
-
Amplification:
-
Infect a fresh culture of E. coli with the eluted phage.
-
Allow the phage to amplify.
-
Harvest the amplified phage and titer.
-
-
Subsequent Rounds of Panning:
-
Repeat the affinity selection and amplification steps for 3-5 rounds to enrich for high-affinity binders.
-
-
Analysis of Selected Clones:
-
After the final round of panning, isolate individual phage plaques.
-
Amplify each clone.
-
Extract the phage DNA and sequence the inserted gene to identify the protein or peptide with affinity for the target.
-
Visualizations
Caption: Workflow for T7-gp17 Phage Display.
Caption: Fusion of a protein to the C-terminus of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of M13 and T7 bacteriophages by TaqMan and SYBR Green qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A T7 expression vector optimized for site-directed mutagenesis using oligodeoxyribonucleotide cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization of the C-terminal domain of the bacteriophage T7 fibre protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant gp17 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of recombinant gp17.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of this compound can stem from several factors, ranging from the gene sequence to the expression conditions. Here's a step-by-step guide to troubleshoot this issue:
-
Codon Optimization: The codon usage of the this compound gene may not be optimal for E. coli. This can lead to translational stalling and premature termination.
-
Recommendation: Synthesize a codon-optimized version of the this compound gene for E. coli. Several online tools and commercial services are available for this purpose.[1]
-
-
Promoter System and Leaky Expression: If the promoter is "leaky," even low levels of basal expression of a toxic protein can inhibit cell growth before induction.
-
Recommendation: Use an expression vector with a tightly regulated promoter, such as the pET series which utilizes the T7 promoter controlled by the lac operator.
-
-
Incorrect Vector or Host Strain: The choice of expression vector and E. coli host strain is critical.
-
Recommendation: Use a high-copy number plasmid with a strong promoter (e.g., T7). For the host strain, BL21(DE3) and its derivatives are generally recommended as they are deficient in proteases like Lon and OmpT, which can degrade recombinant proteins.[2]
-
-
Plasmid Integrity: Ensure the integrity of your expression plasmid. Errors in cloning or plasmid degradation can lead to a lack of expression.
-
Recommendation: Verify your construct by restriction digestion and DNA sequencing.
-
Q2: My this compound protein is expressed, but it is mostly insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Insoluble protein expression is a common challenge. The following strategies can help increase the yield of soluble this compound:
-
Lower Induction Temperature: High induction temperatures (e.g., 37°C) can lead to rapid protein synthesis and misfolding.
-
Recommendation: Lower the induction temperature to 15-20°C and express the protein overnight. This slows down protein synthesis, allowing more time for proper folding.
-
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to a high rate of transcription and translation, overwhelming the cellular folding machinery.
-
Recommendation: Titrate the IPTG concentration, testing a range from 0.1 mM to 1 mM, to find the optimal concentration that balances expression levels with solubility.[3]
-
-
Choice of Fusion Tag: Certain fusion tags can significantly enhance the solubility of their fusion partners.
-
Co-expression with Chaperones: Overexpression of molecular chaperones can assist in the proper folding of your target protein.
-
Recommendation: Co-transform your expression plasmid with a second plasmid encoding chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
-
Use a Different E. coli Strain: Some strains are engineered to promote disulfide bond formation in the cytoplasm, which can be beneficial for the folding of certain proteins.
-
Recommendation: If your protein is expected to have disulfide bonds, consider using a strain like SHuffle T7 Express.[5]
-
Q3: I have a moderate yield of soluble this compound, but I lose a significant amount during purification. What can I do to improve my purification efficiency?
A3: Protein loss during purification can be due to several factors, including protein instability, suboptimal buffer conditions, or issues with the chromatography resin.
-
Protein Stability: The protein may be degrading or precipitating during the purification process.
-
Recommendation: Work quickly and keep the protein cold at all stages of purification. Consider adding protease inhibitors to your lysis buffer.
-
-
Buffer Composition: The pH, salt concentration, and additives in your buffers can impact protein stability and binding to the chromatography resin.
-
Recommendation: Optimize the buffer conditions. For His-tagged proteins, ensure the imidazole concentration in the wash buffer is not too high, as this can elute your protein prematurely.
-
-
Affinity Tag Accessibility: The affinity tag may not be fully accessible for binding to the resin.
-
Recommendation: If using a fusion tag, consider switching its position from the N-terminus to the C-terminus, or vice-versa.
-
-
Elution Conditions: Harsh elution conditions can cause the protein to precipitate.
-
Recommendation: Use a gradient elution instead of a step elution to find the lowest concentration of eluting agent (e.g., imidazole) that efficiently removes your protein from the column.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic data to illustrate the impact of different optimization strategies on recombinant this compound expression and solubility.
Table 1: Effect of E. coli Host Strain on this compound Expression
| Host Strain | Total this compound Yield (mg/L) | Soluble this compound Yield (mg/L) |
| BL21(DE3) | 15 | 3 |
| Rosetta(DE3) | 20 | 5 |
| SHuffle T7 | 18 | 8 |
Table 2: Impact of Induction Temperature and IPTG Concentration on Soluble this compound Yield in BL21(DE3)
| Temperature (°C) | IPTG (mM) | Soluble this compound Yield (mg/L) |
| 37 | 1.0 | 2 |
| 30 | 0.5 | 4 |
| 20 | 0.1 | 9 |
| 16 | 0.1 | 12 |
Table 3: Influence of Fusion Tags on Soluble this compound Yield
| Fusion Tag | Location | Soluble this compound Yield (mg/L) |
| 6xHis | N-terminus | 5 |
| GST | N-terminus | 15 |
| MBP | N-terminus | 25 |
| P17 peptide | C-terminus | 18 |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the final desired concentration (e.g., 0.1 mM).[8]
-
Harvesting: Continue to incubate the culture for 16-20 hours at the induction temperature with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol 2: Purification of His-tagged this compound
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the bound protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 5. A 33-residue peptide tag increases solubility and stability of Escherichia coli produced single-chain antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 7. static.igem.org [static.igem.org]
- 8. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
Technical Support Center: Optimizing Buffer Conditions for gp17 ATPase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for gp17 ATPase assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a this compound ATPase assay?
A1: The this compound protein, a component of the bacteriophage DNA packaging machinery, functions as an ATPase, hydrolyzing ATP to power the translocation of DNA into the phage capsid. An ATPase assay for this compound measures the rate of this ATP hydrolysis, typically by detecting the production of one of its products: ADP or inorganic phosphate (Pi). The activity of the enzyme is highly dependent on the composition of the reaction buffer.
Q2: What are the essential components of a baseline buffer for a this compound ATPase assay?
A2: A typical baseline buffer for a this compound ATPase assay includes a buffering agent to maintain a stable pH, a salt, a magnesium salt as a critical cofactor, and ATP as the substrate. It is crucial to start with a baseline and then optimize each component.
| Component | Typical Starting Concentration | Purpose |
| Buffer | 20-50 mM | Maintain a stable pH (e.g., Tris-HCl, HEPES) |
| Salt | 50-150 mM | Modulate ionic strength (e.g., NaCl, KCl) |
| Magnesium Chloride (MgCl₂) | 1-10 mM | Essential cofactor for ATP hydrolysis |
| ATP | 1-5 mM | Substrate for the ATPase |
| Reducing Agent (Optional) | 1-5 mM | Prevent oxidation (e.g., DTT, β-mercaptoethanol) |
| Glycerol (Optional) | 5-20% | Protein stabilization |
Q3: Which type of ATPase assay is most suitable for this compound?
A3: The choice of assay depends on the required sensitivity and throughput.
-
Malachite Green Assay: This is a colorimetric endpoint assay that detects the release of inorganic phosphate (Pi). It is highly sensitive but can be prone to high background from non-enzymatic ATP hydrolysis.
-
Coupled Enzyme Assay: This is a continuous kinetic assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. It is less sensitive than the Malachite Green assay but provides real-time kinetic data.
-
Radioactive Assay: Using [γ-³²P]-ATP allows for the most sensitive detection of ATP hydrolysis but requires specialized handling of radioactive materials.
Q4: How does pH affect this compound ATPase activity?
A4: The pH of the reaction buffer is critical for enzyme activity. Most ATPases have an optimal pH range, typically between 7.0 and 8.5. It is recommended to perform a pH titration experiment to determine the optimal pH for this compound. A buffer system like Tris-HCl or HEPES is a good starting point. Deviations from the optimal pH can lead to a significant loss of activity.
Q5: What is the role of magnesium ions (Mg²⁺) in the assay?
A5: Magnesium ions are an essential cofactor for most ATPases, including likely this compound. Mg²⁺ forms a complex with ATP (Mg-ATP), which is the actual substrate for the enzyme. The concentration of Mg²⁺ should typically be in slight excess of the ATP concentration. However, very high concentrations of Mg²⁺ can be inhibitory for some ATPases.[1] The optimal Mg²⁺ concentration should be determined experimentally.
Q6: How does salt concentration influence the assay?
A6: The salt concentration (e.g., NaCl or KCl) in the buffer affects the ionic strength of the reaction environment. The DNA binding activity of the analogous bacteriophage T4 this compound ATPase domain is sensitive to salt concentration, suggesting that this will be a critical parameter for T7 this compound as well.[2] High salt concentrations can disrupt protein-DNA interactions and may inhibit enzyme activity, while some salt is often necessary for optimal function. A salt titration is recommended to find the optimal concentration.
Troubleshooting Guide
Issue 1: High Background Signal in a Malachite Green Assay
| Possible Cause | Suggestion |
| Spontaneous ATP Hydrolysis | Prepare ATP solutions fresh and keep them on ice. Avoid prolonged incubation at high temperatures. |
| Phosphate Contamination | Ensure all buffers and reagents are prepared with phosphate-free water. Check enzyme preparations for contaminating free phosphate. |
| Reagent Instability | Prepare the Malachite Green reagent fresh as recommended by the supplier. |
Issue 2: No or Very Low ATPase Activity
| Possible Cause | Suggestion |
| Inactive Enzyme | Verify the purity and concentration of the this compound protein. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions | Systematically vary the pH, salt concentration, and Mg²⁺ concentration to find the optimal conditions for this compound. |
| Missing Cofactors | Ensure that Mg²⁺ is present in the reaction buffer at an appropriate concentration. |
| Inhibitors Present | Check for the presence of potential inhibitors in the enzyme preparation or reagents. Consider dialysis of the protein into the assay buffer. |
Issue 3: High Variability Between Replicates
| Possible Cause | Suggestion |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Inconsistent Incubation Times | Use a multichannel pipette to start and stop reactions simultaneously for endpoint assays. |
| Enzyme Instability | Keep the enzyme on ice until the start of the reaction. Minimize the time the enzyme is in a diluted state before the assay begins. |
| Precipitation of Reagents | Ensure all reagents are fully dissolved and the final reaction mix is homogenous. |
Experimental Protocols
Protocol 1: Optimizing pH for this compound ATPase Activity
-
Prepare a series of reaction buffers (e.g., 50 mM Tris-HCl) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
For each pH value, set up a reaction containing the this compound enzyme, 100 mM KCl, 5 mM MgCl₂, and 2 mM ATP.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).
-
Stop the reactions and measure the amount of inorganic phosphate released using a Malachite Green assay.
-
Plot the ATPase activity against the pH to determine the optimal pH.
Protocol 2: Optimizing Salt and Mg²⁺ Concentration
-
Using the optimal pH determined in Protocol 1, prepare a matrix of reaction buffers with varying concentrations of NaCl or KCl (e.g., 0, 25, 50, 100, 150, 200 mM) and MgCl₂ (e.g., 0.5, 1, 2, 5, 10 mM).
-
Set up reactions for each buffer condition with the this compound enzyme and 2 mM ATP.
-
Incubate the reactions and measure the ATPase activity as described above.
-
Plot the ATPase activity as a function of salt and Mg²⁺ concentration to identify the optimal combination.
Visualizations
Caption: Workflow for optimizing this compound ATPase assay buffer conditions.
Caption: Troubleshooting decision tree for common ATPase assay issues.
References
Technical Support Center: Improving the Stability of Purified gp17 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified gp17 protein from bacteriophage T4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functions?
A1: The this compound protein is the large terminase subunit of the bacteriophage T4 DNA packaging motor.[1] It is a multifunctional enzyme with two principal domains: an N-terminal ATPase domain that hydrolyzes ATP to power DNA translocation and a C-terminal nuclease domain that cuts the concatemeric viral DNA.[2] This protein is essential for packaging the viral genome into the prohead.
Q2: What are the common challenges encountered during the purification and storage of this compound?
A2: Purified this compound is known to be prone to aggregation and can lose its activity over time. A common issue is the presence of a heterogeneous population of active and inactive protein forms after purification. Maintaining its solubility and functional integrity (both ATPase and nuclease activities) requires careful optimization of buffer conditions and storage protocols.
Q3: How do interactions with other molecules affect the stability of this compound?
A3: Interactions with its natural binding partners are crucial for the stability and activity of this compound.
-
gp16 (Small Terminase Subunit): The interaction with gp16 is known to stimulate the ATPase activity of this compound.[1] Co-purification or reconstitution with gp16 can potentially stabilize the functional conformation of this compound.
-
Portal Protein (gp20): Assembly of the this compound motor on the portal protein is a key step in DNA packaging.[3] This interaction can induce conformational changes that may enhance stability.
-
DNA and ATP: The binding of DNA and ATP (or its non-hydrolyzable analogs) can lock this compound into specific conformational states, which may improve its stability and prevent aggregation.
Troubleshooting Guide: this compound Instability and Aggregation
This guide provides a systematic approach to troubleshooting common issues related to the stability of purified this compound.
dot
Caption: Troubleshooting workflow for addressing this compound instability.
Issue 1: Protein Aggregation During or After Purification
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Empirically determine the optimal pH for this compound solubility. A common starting point is Tris-HCl pH 7.5-8.0. |
| Suboptimal Salt Concentration | Vary the NaCl or KCl concentration in your buffers (e.g., 50 mM to 200 mM) to identify the range that minimizes aggregation. |
| Hydrophobic Interactions | Include additives like 5-10% (v/v) glycerol in your buffers to reduce hydrophobic interactions between this compound molecules. |
| Oxidation of Cysteine Residues | Add a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) to a final concentration of 1-5 mM in all buffers. |
| High Protein Concentration | Avoid over-concentrating the purified protein. If high concentrations are necessary, perform this step in the presence of stabilizing additives. |
| Misfolding During Expression | Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and using a lower concentration of the inducing agent to slow down protein synthesis and promote proper folding. |
Issue 2: Loss of ATPase or Nuclease Activity
| Potential Cause | Recommended Solution |
| Protein Denaturation | Ensure all purification steps are performed at 4°C. Use gentle lysis methods, such as lysozyme treatment followed by mild sonication, to avoid protein denaturation. |
| Absence of Stabilizing Factors | Consider co-expressing and co-purifying this compound with its binding partner, gp16, to maintain its active conformation. |
| Instability During Storage | Store purified this compound at -80°C in small aliquots to minimize freeze-thaw cycles. The addition of 10-20% glycerol can act as a cryoprotectant. |
| Incorrect Buffer Composition | Ensure the presence of Mg²⁺ ions, which are essential for ATPase activity. |
| Conformational Instability | The addition of a non-hydrolyzable ATP analog (e.g., AMP-PNP) or a short DNA oligonucleotide to the storage buffer can help lock this compound in a more stable, active conformation. |
Experimental Protocols
Protocol 1: Optimized Purification of His-tagged this compound
This protocol is a general guideline and may require optimization for your specific expression system and construct.
1. Cell Lysis:
-
Resuspend the E. coli cell pellet expressing His-tagged this compound in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM Imidazole, 1 mM DTT, 10% glycerol).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short pulses to avoid overheating and protein denaturation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to pellet cell debris.
2. Affinity Chromatography:
-
Load the cleared lysate onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 1 mM DTT, 10% glycerol) to remove non-specifically bound proteins.
-
Elute the bound this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 1 mM DTT, 10% glycerol).
3. Size Exclusion Chromatography (Optional but Recommended):
-
For higher purity and to remove aggregates, further purify the eluted this compound by size exclusion chromatography.
-
Use a column equilibrated with a suitable SEC Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol).
-
Collect fractions corresponding to monomeric this compound.
4. Protein Concentration and Storage:
-
Pool the purest fractions and concentrate the protein using a centrifugal filter device. Perform this step at 4°C.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
dot
Caption: A typical workflow for the purification of this compound.
Protocol 2: ATPase Activity Assay
This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Purified this compound (e.g., 1-5 µM)
-
(Optional) gp16 at an equimolar or slightly higher concentration
-
(Optional) DNA (e.g., 10 µg/mL of plasmid or viral DNA)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
2. Initiate Reaction:
-
Start the reaction by adding ATP to a final concentration of 1-5 mM.
3. Time Points and Quenching:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the reaction and stop the reaction by adding the aliquot to a solution that will quench the reaction and allow for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).
4. Phosphate Detection:
-
Follow the instructions for your chosen phosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit).
-
Measure the absorbance at the appropriate wavelength.
5. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released at each time point and determine the initial rate of ATP hydrolysis.
Data Presentation: Buffer Conditions for this compound Purification
The following table summarizes buffer conditions used in various published protocols for the purification of bacteriophage terminase proteins, which can serve as a starting point for optimizing this compound stability.
| Component | Concentration Range | Purpose |
| Buffer | 20-50 mM Tris-HCl | Maintain pH |
| pH | 7.5 - 8.5 | Protein stability and activity |
| Salt (NaCl/KCl) | 50 - 500 mM | Reduce non-specific binding and improve solubility |
| Glycerol | 5 - 20% (v/v) | Cryoprotectant and stabilizer |
| Reducing Agent (DTT/BME) | 1 - 5 mM | Prevent oxidation |
| Imidazole (for His-tag) | 10 - 250 mM | Washing and elution from Ni-NTA |
| Mg²⁺ | 1 - 5 mM | Cofactor for ATPase activity |
| ATP/ATP analog | 0.1 - 1 mM | Stabilize active conformation |
By systematically applying the information and protocols provided in this technical support center, researchers can significantly improve the stability and functional integrity of their purified this compound protein preparations, leading to more reliable and reproducible experimental outcomes.
References
- 1. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATPase domain of the large terminase protein, this compound, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Technical Support Center: In Vitro DNA Packaging Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro DNA packaging assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal DNA concentration for an in vitro packaging reaction?
A1: The optimal DNA concentration can vary depending on the specific packaging system (e.g., bacteriophage lambda, T7, or Adeno-Associated Virus - AAV). However, a general principle is that both too low and too high concentrations of DNA can inhibit packaging efficiency. It is recommended to perform a titration experiment to determine the optimal DNA concentration for your specific substrate and packaging extracts. As a starting point, concentrations in the range of 100 ng to 500 ng of DNA per typical reaction volume (e.g., 10-25 µL) are often used.
Q2: What is the acceptable size range for DNA that can be efficiently packaged?
A2: The packageable DNA size is strictly dependent on the capsid size of the virus being used. Exceeding the upper limit or falling below the lower limit can significantly reduce packaging efficiency.
-
Bacteriophage Lambda (λ): The genome size is approximately 48.5 kb, and the packageable size is generally between 78% and 105% of the wild-type genome, which corresponds to roughly 38 kb to 52 kb.[1]
-
Adeno-Associated Virus (AAV): The optimal size for AAV vectors is between 4.1 and 4.9 kb.[2] While genomes up to 5.2 kb can be packaged, the efficiency is sharply reduced.[2] Genomes smaller than 4.1 kb also have suboptimal packaging efficiency.[2] Interestingly, if the genome is less than half the size of the wild-type, two copies may be packaged.[2]
Q3: Can I use linear or circular DNA for in vitro packaging?
A3: This depends on the specific bacteriophage system. For bacteriophage lambda, the packaging machinery recognizes specific sequences called cos sites on a linear concatemer of the DNA. Therefore, linear DNA with cos sites at the ends is the required substrate. Circular DNA will not be packaged unless it is first linearized in a way that generates packageable concatemers. For some other systems, the requirements might differ, so it is crucial to consult the documentation for your specific packaging system. In lambda phage systems, linear monomers are a poor substrate, while concatemers are packaged efficiently.[3]
Q4: How can I improve the efficiency and reproducibility of my packaging reactions?
A4: The addition of neutral polymers like polyethylene glycol (PEG) or dextran can significantly enhance packaging efficiency, sometimes by as much as two to three orders of magnitude.[4] These agents are thought to work by creating a "molecular crowding" effect that favors the condensation and packaging of DNA. Dextran may offer more reproducible results than PEG because its osmotic pressure is less sensitive to concentration changes.[4]
Troubleshooting Guide
Low or No Packaging Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal DNA Concentration | Perform a titration of your DNA substrate to find the optimal concentration. Start with a range of 50 ng to 1 µg per reaction. |
| Incorrect DNA Size | Verify the size of your DNA construct using gel electrophoresis. Ensure it falls within the acceptable range for your packaging system (e.g., 38-52 kb for λ phage).[1] |
| Poor Quality of Packaging Extracts | Prepare fresh packaging extracts or use a new batch of a commercial kit. Ensure proper storage of extracts at -80°C and avoid repeated freeze-thaw cycles. The activity of packaging proteins is critical. |
| Presence of Inhibitors in DNA Preparation | Purify your DNA preparation to remove potential inhibitors such as salts, ethanol, or detergents. Methods like phenol-chloroform extraction followed by ethanol precipitation, or using a commercial DNA purification kit, are recommended. |
| Inactive Packaging Reaction | Verify the reaction buffer composition and pH. Ensure that essential components like ATP and the appropriate ions (e.g., Mg2+) are present at the correct concentrations. Incubate the reaction at the optimal temperature and for the recommended duration. |
| Degraded DNA | Check the integrity of your DNA on an agarose gel. Nicked or degraded DNA is a poor substrate for packaging. |
High Background of "Empty" Phage Particles
| Potential Cause | Recommended Solution |
| Inefficient DNA Packaging | This is often the primary cause. Refer to the "Low or No Packaging Efficiency" table to troubleshoot the packaging reaction itself. |
| Spontaneous Capsid Assembly without DNA | While less common in vitro, ensure that the packaging extracts are properly prepared and do not favor the formation of empty capsids. The packaging process is an active, energy-dependent process that should couple capsid assembly with DNA translocation. |
| Endogenous Phage in Packaging Extracts | If you are preparing your own extracts, use a system designed to be free of endogenous phage, such as a single-strain system with a prophage deleted for the packaging origin (cos site).[3] |
Experimental Protocols
Protocol 1: Preparation of Bacteriophage Lambda Packaging Extracts (Two-Strain System)
This protocol is a generalized method for preparing packaging extracts. Specific details may vary based on the E. coli strains used.
Materials:
-
Two E. coli lysogenic strains for bacteriophage lambda with mutations in different head assembly genes (e.g., one with a mutation in gene D and the other in gene E).[5]
-
Luria-Bertani (LB) broth and agar plates.
-
Phage buffer (e.g., SM buffer).
-
Lysozyme solution.
-
Liquid nitrogen.
-
Ultracentrifuge.
Method:
-
Culture Growth: Grow separate overnight cultures of the two lysogenic E. coli strains at 30°C.
-
Induction: Dilute the overnight cultures into fresh, pre-warmed LB broth and grow at 30°C to an OD600 of approximately 0.3-0.4. Induce the prophage by shifting the temperature to 42-45°C for 15-20 minutes, followed by incubation at 37°C for 2-3 hours with vigorous shaking.
-
Cell Harvest: Pellet the cells by centrifugation at 4°C.
-
Lysis: Resuspend each cell pellet in a small volume of cold lysis buffer. The strain with the mutation in gene E will accumulate pre-heads, while the strain with the mutation in gene D will accumulate other head and tail components.[5]
-
Extract Preparation:
-
Freeze-Thaw Lysate (for pre-heads): The cell suspension of the E-mutant strain is frozen in liquid nitrogen and then thawed at room temperature. This process is repeated to ensure cell lysis.
-
Sonicated Extract (for other components): The cell suspension of the D-mutant strain is lysed by sonication on ice.
-
-
Clarification: Centrifuge both lysates at high speed to pellet cell debris. The supernatants contain the packaging extracts.
-
Storage: Store the extracts in small aliquots at -80°C.
Protocol 2: In Vitro Packaging of Lambda DNA
Materials:
-
Prepared packaging extracts (from Protocol 1 or a commercial kit).
-
DNA to be packaged (in a low-salt buffer).
-
Packaging buffer (containing ATP and Mg2+).
-
DNase I.
-
E. coli host cells for titering.
-
LB agar plates.
Method:
-
Reaction Setup: On ice, combine the packaging extracts. Add the DNA to be packaged and the packaging buffer. The exact ratio of extracts and the amount of DNA will need to be optimized.
-
Packaging Reaction: Incubate the reaction mixture at room temperature (or as recommended by the kit manufacturer) for 1-2 hours.
-
DNase Treatment: Add DNase I to the reaction to degrade any unpackaged DNA. Incubate at 37°C for 15-30 minutes.
-
Titer Determination: Serially dilute the packaging reaction in phage buffer. Mix the dilutions with host E. coli cells and plate on LB agar plates using the soft agar overlay method.
-
Incubation and Plaque Counting: Incubate the plates overnight at 37°C. Count the number of plaques to determine the packaging efficiency, expressed as plaque-forming units (PFU) per microgram of DNA.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative analysis of the packaging capacity of recombinant adeno-associated virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved in vitro packaging of coliphage lambda DNA: a one-strain system free from endogenous phage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the in vitro packaging efficiency of bacteriophage T7 DNA: effects of neutral polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Refining Protocols for gp17 Site-Directed Mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for gp17 site-directed mutagenesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Pre-Experiment Considerations
Q1: Which bacteriophage this compound protein am I working with?
It is crucial to first identify the bacteriophage source of your this compound protein, as its function and structural characteristics can vary significantly, impacting your mutagenesis strategy. The two most commonly studied this compound proteins are from bacteriophage T7 and T4.
-
T7 this compound: This protein is a tail fiber protein essential for host cell recognition and attachment. It assembles into a trimer to form the characteristic "L"-shaped fibers of the phage. Mutagenesis studies on T7 this compound often focus on understanding host specificity and the mechanics of viral attachment.[1]
-
T4 this compound: This is the large terminase subunit, a component of the DNA packaging motor. It possesses both ATPase and nuclease activities, which are critical for viral DNA translocation into the capsid. Mutagenesis of T4 this compound is often aimed at dissecting the mechanisms of DNA packaging.[2][3]
Q2: What are the critical initial steps before starting the mutagenesis PCR?
Successful site-directed mutagenesis begins with high-quality starting materials and careful planning.
-
Template DNA Quality: Ensure your plasmid DNA template is of high purity and free from contaminants. The DNA should be freshly prepared and sequenced to confirm the absence of any pre-existing mutations.[4] It is also important that the template plasmid is isolated from a dam+ E. coli strain (like DH5α or JM109) to ensure it is methylated, which is essential for the subsequent DpnI digestion step.[3]
-
Primer Design: This is one of the most critical steps. Poor primer design is a common cause of failure.[2] Refer to the primer design guidelines in the experimental protocols section.
Troubleshooting PCR Issues
Q3: I am not seeing any PCR product on my agarose gel. What could be the problem?
This is a common issue with several potential causes.
-
Annealing Temperature: The annealing temperature (Ta) may be incorrect. A temperature gradient PCR can be performed to determine the optimal Ta. As a starting point, the Ta can be estimated as the melting temperature (Tm) of the primers, or for high-fidelity polymerases, Tm + 3°C.[1]
-
Extension Time: The extension time might be insufficient for the size of your plasmid. A general rule is to use an extension time of 30-60 seconds per kilobase (kb) of plasmid length.[1][5]
-
Template Concentration: Too much or too little template DNA can inhibit the PCR. Start with 1-10 ng of plasmid template.[1][4]
-
Primer Issues: The primers may be degraded or contain synthesis errors. Always use purified primers.[1] Also, check for the possibility of primer-dimer formation.[3]
-
GC-Rich Regions: If the this compound gene has a high GC content, adding a PCR enhancer like DMSO (2-8%) can help with strand separation.[5]
Q4: I see a PCR product, but it's a smear or there are multiple bands.
This indicates a non-specific amplification.
-
Optimize Annealing Temperature: A low annealing temperature can lead to non-specific primer binding. Try increasing the Ta.
-
Reduce Template Amount: Excessive template DNA can lead to non-specific amplification.[6]
-
Decrease PCR Cycles: Reducing the number of PCR cycles (e.g., to 25-30 cycles) can minimize the amplification of non-specific products.[4]
Troubleshooting Transformation and Colony Growth
Q5: After transformation, I have no or very few colonies.
Several factors can lead to poor transformation efficiency.
-
Competent Cells: The competency of your E. coli cells may be low. Always use highly competent cells (>10^8 cfu/µg) and handle them gently, keeping them on ice.[4][6] Perform a control transformation with a known plasmid to verify cell competency.[5]
-
DpnI Digestion: Incomplete digestion of the parental template DNA will result in a high background of wild-type colonies. Ensure the DpnI digestion is carried out for at least 1-2 hours at 37°C.[5]
-
Amount of PCR Product: Using too much PCR product in the transformation can decrease efficiency. Generally, 1-5 µL of the DpnI-treated PCR product is sufficient.[1]
-
Antibiotic Selection: Confirm that the antibiotic used in your selective plates matches the resistance gene on your plasmid.
Q6: I have many colonies, but none of them have the desired mutation.
This is a frustrating but common outcome, usually due to the persistence of the parental plasmid.
-
Inefficient DpnI Digestion: This is the most likely cause. Increase the DpnI digestion time or the amount of enzyme used.[5] Ensure the template DNA was isolated from a dam+ strain.[4]
-
Template Concentration in PCR: Too much template DNA in the initial PCR can lead to a significant amount of parental plasmid carrying over.[4]
-
Contamination: Contamination of your PCR reaction with the original plasmid can lead to a high background of wild-type colonies.
Experimental Protocols
Primer Design for this compound Site-Directed Mutagenesis
-
General Guidelines:
-
Primers should be between 25 and 45 bases in length.
-
The desired mutation should be in the center of the primer.[2]
-
The melting temperature (Tm) should be ≥ 78°C.
-
The GC content should be between 40% and 60%.
-
Primers should terminate in at least one G or C base.[5]
-
Primers must be complementary to each other.
-
Use PAGE-purified primers for best results.[1]
-
-
Example Primer Design for a Point Mutation in T4 this compound:
-
Target: Introduce a K166G mutation in T4 this compound, a residue shown to be critical for ATPase activity.[2]
-
Wild-Type Sequence: ...GCT GGT AAA ACT... (Ala-Gly-Lys -Thr)
-
Desired Mutant Sequence: ...GCT GGT GGT ACT... (Ala-Gly-Gly -Thr)
-
Forward Primer: 5'-...GCT GGT GGT ACT...-3'
-
Reverse Primer: 5'-...AGT ACC ACC AGC...-3'
-
PCR Protocol for this compound Mutagenesis
The following table outlines a typical PCR reaction setup.
| Component | Final Concentration | Volume (for 50 µL reaction) |
| 10X Reaction Buffer | 1X | 5 µL |
| dNTP Mix | 0.2 mM each | 1 µL |
| Forward Primer | 0.5 µM | 2.5 µL (of 10 µM stock) |
| Reverse Primer | 0.5 µM | 2.5 µL (of 10 µM stock) |
| Plasmid Template DNA | 1-10 ng | 1 µL (of 1-10 ng/µL stock) |
| High-Fidelity DNA Polymerase | (As per manufacturer) | 1 µL |
| Nuclease-Free Water | Up to 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{25-30} |
| Annealing | 55-68°C | 30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
DpnI Digestion and Transformation
-
DpnI Digestion:
-
To the completed PCR reaction, add 1 µL of DpnI restriction enzyme (10-20 units).
-
Incubate at 37°C for 1-2 hours.[5]
-
-
Transformation:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.
-
Add 1-5 µL of the DpnI-treated PCR product to the cells.[1]
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Analysis of Mutants
-
Colony PCR: Screen colonies for the presence of the insert.
-
Miniprep and Sequencing: Isolate plasmid DNA from positive colonies and confirm the desired mutation by Sanger sequencing. It is recommended to sequence the entire gene to ensure no secondary mutations were introduced.
Visualizing Experimental Workflows
Site-Directed Mutagenesis Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. The N-terminal ATPase site in the large terminase protein this compound is critically required for DNA packaging in bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of the DNA-packaging/terminase protein this compound from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
how to prevent non-specific nuclease activity of gp17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific nuclease activity of the bacteriophage T4 large terminase, gp17.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is the large terminase subunit of bacteriophage T4. It has two main functions: a C-terminal nuclease activity that cuts concatemeric viral DNA and an N-terminal ATPase activity that powers the translocation of the DNA into the prohead during virus assembly.[1]
Q2: What causes the non-specific nuclease activity of this compound?
A2: The nuclease activity of this compound is essential for the phage lifecycle but can become non-specific under certain in vitro conditions. This non-specific degradation of DNA is often due to suboptimal buffer conditions, the absence of its regulatory partner protein gp16, or the presence of ATP without the complete packaging machinery.
Q3: How is the nuclease activity of this compound regulated in vivo?
A3: The nuclease activity of this compound is tightly regulated by several factors to ensure DNA is packaged correctly. Key regulators include the small terminase subunit, gp16, which can both inhibit and stimulate nuclease activity depending on the presence of ATP, and the concentration of magnesium and sodium ions.[2][3] The ATPase domain of this compound also plays a role in enhancing nuclease activity.
Troubleshooting Guide: Preventing Non-Specific Nuclease Activity
If you are experiencing non-specific degradation of your DNA substrate during experiments with this compound, consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| High non-specific DNA degradation | Absence of the regulatory small terminase subunit, gp16. | Add purified gp16 to the reaction. In the absence of ATP, gp16 inhibits the nuclease activity of this compound. A gp16:this compound molar ratio of 6:1 has been shown to be effective.[2][4] |
| Suboptimal Magnesium (Mg²⁺) concentration. | The nuclease activity of this compound is sensitive to Mg²⁺ concentration. Optimal activity is observed at 1-2 mM. Higher concentrations can lead to increased non-specific cleavage. Titrate the Mg²⁺ concentration in your buffer to find the optimal level for your specific application.[2] | |
| Inappropriate Sodium Chloride (NaCl) concentration. | High concentrations of NaCl can inhibit nuclease activity. While optimal activity is seen at low concentrations (around 6 mM), physiological concentrations (150 mM) can be inhibitory. Adjust the NaCl concentration in your reaction buffer accordingly.[2] | |
| Presence of ATP without a complete packaging system. | In the presence of ATP, gp16 can stimulate the nuclease activity of this compound. If you are not performing a packaging assay, consider using a non-hydrolyzable ATP analog like AMP-PNP, or omitting ATP from the reaction if possible.[2][4] | |
| Inconsistent nuclease activity | Variability in protein quality. | Ensure that your this compound and gp16 preparations are pure and free of contaminating nucleases. Run a control with your protein storage buffer to check for nuclease contamination. |
| Incorrect buffer pH. | Most described assays are performed at a pH of 7.5.[5] Verify and adjust the pH of your reaction buffer. |
Summary of Recommended Buffer Conditions to Minimize Non-Specific Nuclease Activity
| Component | Recommended Concentration | Notes |
| gp16 | 6:1 molar ratio to this compound | Inhibits nuclease activity in the absence of ATP.[2][4] |
| MgCl₂ | 1-2 mM | Higher concentrations may increase non-specific activity.[2] |
| NaCl | >150 mM | High salt concentrations are inhibitory to the nuclease function.[2] |
| ATP | Omit or use AMP-PNP | In the presence of gp16, ATP stimulates nuclease activity.[2][4] |
| Tris-HCl | 50 mM | Maintain a stable pH of 7.5.[5] |
| DTT | 1.5 mM | Included as a reducing agent in packaging assays.[5] |
| Spermidine | 1.5 mM | Included in packaging assays to aid in DNA condensation.[5] |
Experimental Protocols
Protocol: Assay for Non-Specific Nuclease Activity of this compound
This protocol allows for the assessment of non-specific nuclease activity of this compound on a plasmid DNA substrate.
Materials:
-
Purified this compound protein
-
Purified gp16 protein (optional, for testing regulation)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Nuclease Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 M NaCl)
-
ATP solution (100 mM)
-
Nuclease-free water
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
EDTA
Procedure:
-
Reaction Setup:
-
On ice, prepare a 20 µL reaction mixture for each condition to be tested. A typical reaction would include:
-
2 µL of 10x Nuclease Reaction Buffer (adjust MgCl₂ and NaCl as needed)
-
100 ng of supercoiled plasmid DNA
-
Desired amount of this compound (e.g., 0.5 - 1 µM)
-
Desired amount of gp16 (if testing)
-
ATP or ATP analog (if testing)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a "no enzyme" control to assess the integrity of the plasmid DNA.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 15-60 minutes). The incubation time may need to be optimized based on the activity of your this compound preparation.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of Proteinase K (20 mg/mL).
-
Incubate at 50°C for 20 minutes to degrade the proteins.
-
-
Analysis:
-
Add DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Interpretation:
-
Non-specific nuclease activity will be indicated by the degradation of the supercoiled plasmid DNA into nicked (circular) and linear forms, or a smear if degradation is extensive. Compare the results from different conditions to determine the factors that minimize non-specific cleavage.
-
Visualizations
Troubleshooting Workflow for Non-Specific Nuclease Activity
Caption: A flowchart for troubleshooting and minimizing non-specific nuclease activity of this compound.
Regulatory Pathway of this compound Nuclease Activity
Caption: Factors regulating the nuclease activity of bacteriophage T4 this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. Regulation by interdomain communication of a headful packaging nuclease from bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Terminase, gp16, of Bacteriophage T4 Is a Regulator of the DNA Packaging Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the packaging reaction of bacteriophage T4 terminase by DNA structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imaging of GFP-GP17 Fusion Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GFP-GP17 fusion proteins. Our goal is to help you overcome common challenges and achieve optimal results in your imaging experiments.
Disclaimer
The following guidance is based on best practices for imaging Green Fluorescent Protein (GFP) fusion proteins in general. As the specific characteristics of "GP17" are unknown, some recommendations may need to be adapted based on the specific biology of this protein of interest.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the imaging of your GFP-GP17 fusion protein.
Question: I am not seeing any GFP signal, or the signal is very weak. What could be the problem?
Answer:
There are several potential reasons for a weak or absent GFP signal. Consider the following causes and solutions:
-
Low Expression Levels: The expression of your GFP-GP17 fusion protein may be too low for detection.
-
Solution: Verify the transfection efficiency using a positive control. You can also increase the amount of plasmid DNA used for transfection or try a stronger promoter to drive expression.[1][2] It is also important to use codon-optimized variants of GFP for your expression system (e.g., mammalian, bacterial) to maximize translational efficiency.[1][3]
-
-
Incorrect Fixation: Some chemical fixation methods can quench GFP fluorescence.
-
Solution: If you are imaging fixed cells, avoid using methanol or acetone as they can denature GFP.[4] Paraformaldehyde (PFA) or a combination of formaldehyde and glutaraldehyde are generally recommended for preserving GFP fluorescence.[4] Whenever possible, perform live-cell imaging to avoid fixation-related artifacts.[5]
-
-
Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage the cells and irreversibly destroy the GFP fluorophore.
-
Incorrect Microscope Settings: The microscope may not be configured correctly to detect GFP.
-
Solution: Ensure you are using the correct filter set for GFP (typically a blue excitation filter and a green emission filter). Check that the excitation and emission wavelengths are appropriate for the specific GFP variant you are using.[1]
-
-
Protein Misfolding or Degradation: The fusion of GFP to this compound may cause the protein to misfold and be rapidly degraded by the cell.
-
Solution: Try switching the position of the GFP tag from the N-terminus to the C-terminus of this compound, or vice-versa, as this can sometimes improve protein folding and stability.[7] Adding a flexible linker sequence between this compound and GFP can also help to ensure proper folding of both proteins.[8]
-
Question: My GFP signal is bleaching too quickly. How can I prevent this?
Answer:
Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore.[6][9] Here are some strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use shorter exposure times and increase the camera gain if necessary.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
Choose a More Photostable GFP Variant: Some GFP variants are engineered to be more resistant to photobleaching.
-
Acquire Images Less Frequently: For time-lapse imaging, increase the interval between image acquisitions.
Question: The localization of my GFP-GP17 protein is not what I expected. What should I do?
Answer:
Incorrect localization can be a significant issue in fusion protein studies.[8][10] Here are some potential causes and how to troubleshoot them:
-
Interference from the GFP Tag: The GFP tag itself might be interfering with the normal localization of this compound.
-
Overexpression Artifacts: Overexpression of the fusion protein can lead to mislocalization due to the saturation of the cellular transport machinery or aggregation of the protein.
-
Solution: Use a weaker promoter or reduce the amount of plasmid DNA used for transfection to achieve expression levels closer to the endogenous protein.
-
-
Cellular Health: Unhealthy or stressed cells may not traffic proteins correctly.
-
Solution: Ensure your cells are healthy and growing in optimal conditions before and during the experiment.
-
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer:
High background can obscure the specific signal from your GFP-GP17 fusion protein. Here are some ways to reduce it:
-
Use a Phenol Red-Free Medium: For live-cell imaging, switch to a growth medium that does not contain phenol red, as it can contribute to background fluorescence.
-
Optimize Filter Sets: Use high-quality, narrow-bandpass filters to specifically excite GFP and collect its emission, while blocking out-of-focus light and autofluorescence.[1]
-
Confocal Microscopy: Use a confocal microscope to optically section your sample, which will reduce out-of-focus fluorescence and improve the signal-to-noise ratio.[11]
-
Background Subtraction: Use image processing software to subtract the background fluorescence from your images.
Frequently Asked Questions (FAQs)
Question: What are the main advantages and disadvantages of using GFP as a protein tag?
Answer:
Advantages:
-
Live-Cell Imaging: GFP allows for the visualization of proteins in living cells, enabling the study of dynamic cellular processes.[5]
-
High Specificity: The GFP tag is genetically fused to the protein of interest, providing a highly specific label.
-
No Cofactors Required: GFP fluorescence is autocatalytic and does not require the addition of any cofactors or substrates.[5]
-
Variety of Colors: Many different color variants of fluorescent proteins are available, allowing for multicolor imaging of different proteins simultaneously.[3][12]
Disadvantages:
-
Potential for Misfolding: The addition of the relatively large GFP tag can sometimes interfere with the proper folding and function of the protein of interest.[5][13]
-
Overexpression Artifacts: Overexpression can lead to mislocalization and other cellular artifacts.[10]
-
Photobleaching: GFP is susceptible to photobleaching, which can limit the duration of imaging experiments.[6]
-
Oxygen Requirement: The maturation of the GFP chromophore requires molecular oxygen, which can be a limitation in anaerobic environments.[1]
Question: How do I choose the right GFP variant for my experiment?
Answer:
The choice of GFP variant depends on several factors:
-
Brightness and Photostability: For detecting proteins with low expression levels or for long-term imaging, choose a bright and photostable variant like EGFP.
-
Multicolor Imaging: If you are imaging multiple proteins, select fluorescent proteins with distinct excitation and emission spectra to avoid spectral overlap.
-
pH Sensitivity: If your protein of interest localizes to an acidic environment, such as the lysosome, choose a pH-insensitive GFP variant.[8]
-
Monomeric vs. Dimeric Forms: To avoid aggregation artifacts, it is generally recommended to use monomeric versions of fluorescent proteins.[8]
Question: What are some general best practices for live-cell imaging of GFP-fusion proteins?
Answer:
-
Maintain Cell Health: Use an environmental chamber on the microscope to control temperature, humidity, and CO2 levels.
-
Use Appropriate Imaging Medium: Use a CO2-independent medium or a buffered saline solution for short-term imaging.
-
Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time to reduce phototoxicity and photobleaching.
-
Optimize Image Acquisition Settings: Adjust camera binning, gain, and exposure to achieve a good signal-to-noise ratio.
Experimental Protocols
Live-Cell Imaging of GFP-GP17 Fusion Proteins
This protocol provides a general workflow for transiently transfecting and imaging GFP-GP17 in mammalian cells.
Materials:
-
Mammalian cell line of choice
-
Complete growth medium
-
Plasmid DNA encoding GFP-GP17
-
Transfection reagent
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Seeding: The day before transfection, seed your cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of imaging.
-
Transfection: Transfect the cells with the GFP-GP17 plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the fusion protein.
-
Microscope Setup:
-
Turn on the microscope and allow the light source and camera to warm up.
-
Set the environmental chamber to the appropriate temperature (usually 37°C) and CO2 level (usually 5%).
-
Select the appropriate filter set for GFP (e.g., 488 nm excitation, 509 nm emission).
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or DIC optics.
-
Switch to fluorescence imaging and locate the transfected cells.
-
Adjust the excitation intensity and exposure time to obtain a good signal with minimal background.
-
Acquire single images or time-lapse series as required for your experiment.
-
-
Data Analysis: Use image analysis software to quantify fluorescence intensity, analyze protein localization, or track protein dynamics.
Quantitative Data Summary
The following table provides typical quantitative parameters for imaging common GFP variants. Note that optimal settings may vary depending on the specific microscope, camera, and experimental conditions.
| Parameter | EGFP (Enhanced GFP) |
| Excitation Maximum | 488 nm |
| Emission Maximum | 509 nm |
| Typical Laser Line | 488 nm |
| Recommended Laser Power | 0.1 - 5% of maximum |
| Typical Exposure Time | 50 - 500 ms |
| Quantum Yield | 0.60 |
| Brightness | 33.9 |
Visualizations
Caption: Experimental workflow for imaging GFP-GP17 fusion proteins.
Caption: Troubleshooting flowchart for weak or no GFP signal.
References
- 1. youtube.com [youtube.com]
- 2. Expression of GFP fusion protein - Protein and Proteomics [protocol-online.org]
- 3. Optimized green fluorescent protein variants provide improved single cell resolution of transgene expression in ascidian embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. life.nthu.edu.tw [life.nthu.edu.tw]
- 6. m.youtube.com [m.youtube.com]
- 7. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. reddit.com [reddit.com]
- 10. The use of GFP to localize Rho GTPases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Large-Scale gp17 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing large-scale purification of the bacteriophage tail fiber protein, gp17.
Frequently Asked Questions (FAQs)
Q1: What are the most common affinity tags used for this compound purification, and which one is recommended for large-scale production?
A1: Commonly used affinity tags for this compound purification include Strep-tag®, Twin-Strep-tag®, and polyhistidine-tag (His-tag). The Twin-Strep-tag® often provides higher binding affinity to the resin, potentially leading to higher yields compared to a single Strep-tag®.[1] His-tags are also widely used and effective. The choice between these tags can depend on several factors, including the expression system, the desired purity, and the cost of the affinity resin. For large-scale production, the tag that provides the best balance of yield, purity, and cost-effectiveness in your specific system should be chosen. It is advisable to perform small-scale pilot experiments to compare different tags.
Q2: How can I prevent protein aggregation during large-scale purification of this compound?
A2: Protein aggregation is a common issue in large-scale purifications. To mitigate this, consider the following strategies:
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffers can help maintain protein solubility. Including additives such as glycerol, sucrose, or non-denaturing detergents may also prevent aggregation.[2]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If possible, work with larger volumes during lysis and chromatography to keep the protein concentration lower.[2]
-
Control Temperature: Perform purification steps at a low temperature (e.g., 4°C) to minimize protein denaturation and aggregation.[2]
-
Use Reducing Agents: Including reducing agents like DTT or β-mercaptoethanol in your buffers can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[3]
Q3: What is the optimal method for removing the affinity tag from purified this compound?
A3: Enzymatic cleavage is the most common method for affinity tag removal. Factor Xa protease is frequently used for this purpose, as it recognizes a specific cleavage site (Ile-Glu/Asp-Gly-Arg) that can be engineered between the this compound protein and the affinity tag.[1] Optimization of the cleavage reaction, including the enzyme-to-substrate ratio and incubation time, is crucial to ensure complete cleavage without off-target degradation of this compound.[1]
Q4: How can I improve the yield of purified this compound at a large scale?
A4: Low yield can be caused by a variety of factors. To improve your yield, consider these points:
-
Optimize Protein Expression: Ensure that your expression system is producing a high level of soluble this compound. In silico analyses can help predict potential expression problems before you begin.
-
Efficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein being released for purification. Ensure your lysis method is effective for the scale of your culture.
-
Binding and Elution Conditions: Optimize the binding of this compound to the affinity resin by adjusting buffer conditions. Similarly, ensure that your elution buffer is effective at releasing the bound protein without causing precipitation.
-
Minimize Protein Loss: Be mindful of potential protein loss at each step of the purification process, including clarification of the lysate, column loading, and buffer exchanges.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Recommendation |
| Inefficient Protein Expression | Optimize expression conditions (e.g., induction time, temperature, media composition). |
| Protein is in Insoluble Fraction | A portion of the expressed this compound may be in inclusion bodies.[1] Consider purifying under denaturing conditions or optimizing expression for soluble protein. |
| Inefficient Binding to Resin | Check the pH and composition of your binding buffer. The affinity tag may be inaccessible; consider moving the tag to the other terminus of the protein. |
| Premature Elution | The wash buffer may be too stringent, causing the protein to elute before the elution step. Reduce the stringency of the wash buffer. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep the sample cold throughout the purification process. |
Problem 2: Low Purity of this compound
| Possible Cause | Recommendation |
| Non-specific Binding of Contaminants | Increase the stringency of the wash buffer by adding low concentrations of the elution agent (e.g., imidazole for His-tagged proteins) or increasing the salt concentration. |
| Contaminants Covalently Linked | Add reducing agents to all buffers to break disulfide bonds. |
| Contaminants Non-covalently Linked | Increase the ionic strength of buffers (up to 1 M NaCl) or add mild detergents. |
| Inefficient Washing | Increase the number of wash steps or the volume of wash buffer used. |
| Co-purification of Host Proteins | Consider an additional purification step, such as ion exchange or size exclusion chromatography, after the initial affinity purification. |
Experimental Protocols
Protocol 1: Large-Scale this compound Purification using a Twin-Strep-tag®
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis:
- Resuspend the cell pellet from your large-scale culture in Buffer W1 (100 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA).[1]
- Lyse the cells using an appropriate method for large volumes, such as high-pressure homogenization.
- Clarify the lysate by centrifugation at high speed (e.g., >10,000 x g) for an extended period to pellet cell debris.
2. Affinity Chromatography:
- Equilibrate a Strep-Tactin® resin column with Buffer W1.
- Load the clarified lysate onto the column. To maximize yield, the flow-through can be re-loaded onto the column.[1]
- Wash the column extensively with Buffer W2 (100 mM Tris-HCl, pH 8, 50 mM (NH4)2SO4) to remove non-specifically bound proteins.[1] The number of wash steps may need to be increased to improve purity.[1]
- Elute the bound this compound with Buffer BXT2 (100 mM Tris-HCl, pH 7.4, 50 mM (NH4)2SO4, 50 mM biotin).[1]
3. Protein Concentration:
- Concentrate the eluted protein using an appropriate method, such as tangential flow filtration, which is suitable for large volumes.
Protocol 2: Factor Xa Cleavage of the Affinity Tag
This protocol provides a starting point for optimizing the cleavage of a Twin-Strep-tag® from this compound.
1. Buffer Exchange:
- If necessary, exchange the buffer of the purified this compound solution to a Factor Xa reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0).
2. Optimization of Cleavage:
- It is highly recommended to perform a small-scale pilot experiment to determine the optimal Factor Xa concentration and incubation time.[1]
- A study on this compound found that optimal cleavage was achieved by incubating with 0.005 µg/µL of Factor Xa for 7 hours.[1] Higher concentrations led to off-target cleavage.[1]
- Set up reactions with varying concentrations of Factor Xa (e.g., 0.00125, 0.005, and 0.025 µg/µL) and take samples at different time points (e.g., 2, 5, 7, and 16 hours) for analysis by SDS-PAGE.[1]
3. Scale-up Cleavage:
- Once the optimal conditions are determined, scale up the reaction for your entire batch of purified this compound.
4. Removal of Factor Xa and Cleaved Tag:
- After cleavage, Factor Xa and the cleaved tag can be removed by a subsequent chromatography step, such as ion exchange or size exclusion chromatography.
Quantitative Data
The following table summarizes protein concentration data from a specific this compound purification experiment using a Twin-Strep-tag®. This data is provided as an example; yields and concentrations will vary depending on the specific experimental conditions.
| Elution Fraction | Protein Concentration (µg/mL) |
| Elution 1 | 407 |
| Elution 2 | 417 |
| Elution 3 | 225 |
| Data from a small-scale purification of this compound with a Twin-Strep-tag®.[1] |
Visualizations
Caption: A generalized experimental workflow for large-scale this compound purification.
Caption: A troubleshooting decision tree for addressing low this compound yield.
References
Validation & Comparative
Validating ATPase Domain Function in gp17 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ATPase domain function in wild-type and mutant forms of the bacteriophage T4 large terminase protein, gp17. The this compound protein is an essential component of the viral DNA packaging motor, utilizing the energy from ATP hydrolysis to translocate the viral genome into the prohead. Understanding the function of its ATPase domain is critical for the development of novel antiviral therapies. This document summarizes key experimental data, details relevant protocols, and provides visual workflows to aid in the study of this crucial viral enzyme.
Comparative Analysis of this compound ATPase Activity
The N-terminal domain of this compound houses the ATPase activity, which is fundamental to its role as a molecular motor. This activity is significantly stimulated by the small terminase subunit, gp16, which acts as a crucial regulator of the DNA packaging process. Mutations within the ATPase domain of this compound can have profound effects on its enzymatic function, leading to impaired or abolished DNA packaging.
Below is a summary of the kinetic parameters for wild-type this compound and a key mutant, K166Q, located within the conserved Walker A motif, a region essential for ATP binding.
| Protein | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| Wild-Type this compound | 13.5 | 118 | 0.11 |
| K166Q Mutant | 0.04 | 133 | 0.0003 |
Table 1: Kinetic parameters of gp16-stimulated ATPase activity of wild-type this compound and the K166Q mutant. The data shows a dramatic reduction in the catalytic efficiency of the K166Q mutant.
Another critical residue for this compound's ATPase function is the catalytic glutamate, E256. While specific kinetic data for an E256 mutant is not available in the searched literature, studies have shown that mutation of this residue leads to a complete loss of ATPase activity.
Experimental Protocols
Accurate validation of ATPase function is paramount. The following is a detailed protocol for a colorimetric ATPase assay, a common and reliable method for quantifying ATP hydrolysis.
Malachite Green ATPase Assay
This endpoint assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.
Reagents:
-
Purified wild-type and mutant this compound proteins
-
Purified gp16 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂
-
ATP solution (10 mM stock)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Solution C: 1.5% (w/v) Polyvinyl alcohol
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 2 parts of Solution C. Incubate for 20 minutes at room temperature before use.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing Assay Buffer, this compound (wild-type or mutant), and gp16 in the desired concentrations.
-
Include a no-enzyme control (buffer only) and a no-ATP control for each protein.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add ATP to each well to a final concentration of 1 mM to start the reaction.
-
The total reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Use the standard curve to determine the concentration of phosphate released in each reaction.
-
Calculate the specific activity of the enzyme (nmol of Pi released per minute per mg of protein).
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing the this compound-mediated DNA packaging pathway and the workflow for comparing wild-type and mutant ATPase activity.
Caption: DNA Packaging Pathway in Bacteriophage T4.
Caption: Workflow for Comparative ATPase Assay.
Comparative Analysis of T4 gp17 and T7 gp17 (gp19) Function in Viral DNA Packaging
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the large terminase subunits of bacteriophage T4 (gp17) and bacteriophage T7 (gp19), central components of the molecular motors that power viral DNA packaging. Understanding the functional nuances of these ATP-driven nanomachines is critical for advancing our knowledge of viral replication and for the development of novel antiviral therapeutics.
Introduction: The Role of Large Terminases in Viral Assembly
Bacteriophages, viruses that infect bacteria, employ a sophisticated mechanism to package their genetic material into newly formed capsids. This process is driven by a powerful molecular motor, of which the large terminase subunit is a key component. In both T4 and T7 phages, the large terminase, this compound and gp19 respectively, functions as an ATPase and an endonuclease. It harnesses the energy from ATP hydrolysis to translocate the viral DNA into the prohead and is responsible for cleaving the concatemeric DNA once the head is full.
Functional Domains and Overall Structure
Both T4 this compound and T7 gp19 are multi-domain proteins that assemble into pentameric rings at the portal of the prohead.[1] They share a conserved domain architecture, consisting of an N-terminal ATPase domain and a C-terminal nuclease domain.
-
N-terminal ATPase Domain: This domain contains the ATP binding and hydrolysis sites, which provide the energy for DNA translocation.
-
C-terminal Nuclease Domain: This domain is responsible for the endonuclease activity, which cuts the viral DNA to the appropriate genome length.
While the overall domain organization is similar, there are differences in the primary amino acid sequences, which likely contribute to the observed functional distinctions between the two proteins.
Comparative Quantitative Analysis
The functional performance of the T4 and T7 DNA packaging motors exhibits notable differences, particularly in their DNA translocation rates and ATPase activities.
| Parameter | T4 this compound | T7 this compound (gp19) | Reference |
| DNA Translocation Rate | Up to ~2000 bp/s | ~467 bp/s (28 ± 6 kbp/min) | [2] |
| Force Generation | >60 pN | Not explicitly quantified in available literature | [2] |
| Intrinsic ATPase Activity | Very weak (kcat ≈ 1-2 min⁻¹) | Weak, but specific quantitative data is limited. | |
| Stimulated ATPase Activity | 50- to 100-fold increase with gp16 | Stimulated by small terminase (gp18) and DNA |
Key Observations:
-
The T4 DNA packaging motor is significantly faster than the T7 motor, translocating DNA at a rate approximately four times greater.
-
The T4 motor is capable of generating substantial force to overcome the internal pressure of the capsid and the forces required to bend the DNA. While the force generation of the T7 motor has not been as extensively quantified in single-molecule studies, it is expected to be of a similar order of magnitude to package its genome.
-
The ATPase activity of T4 this compound is tightly regulated and is dramatically stimulated by its interaction with the small terminase subunit, gp16. A similar stimulatory mechanism is expected for T7 gp19 with its cognate small terminase, gp18.
Experimental Protocols
In Vitro DNA Packaging Assay
This assay measures the ability of the terminase to package DNA into proheads.
Materials:
-
Purified proheads of T4 or T7.
-
Purified large terminase (this compound or gp19).
-
Purified small terminase (gp16 or gp18).
-
Viral DNA (e.g., linearized plasmid or phage genomic DNA).
-
Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 2 mM ATP.
-
DNase I.
-
Stop Solution: 0.5 M EDTA.
-
Proteinase K.
-
DNA loading dye and agarose gel.
Procedure:
-
Set up the packaging reaction by combining proheads, large and small terminases, and DNA in the packaging buffer.
-
Incubate the reaction at 30°C for a defined time course (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding Stop Solution.
-
Add DNase I to digest any unpackaged DNA and incubate at 37°C for 30 minutes.
-
Inactivate DNase I and digest proteins by adding Proteinase K and incubating at 55°C for 30 minutes.
-
Analyze the packaged DNA by agarose gel electrophoresis. The protected DNA will appear as a band.
-
Quantify the amount of packaged DNA using densitometry.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the terminase.
Materials:
-
Purified large terminase (this compound or gp19).
-
Purified small terminase (gp16 or gp18).
-
ATPase Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
ATP (containing a trace amount of [γ-³²P]ATP).
-
Thin Layer Chromatography (TLC) plates (PEI-cellulose).
-
Developing Buffer: 0.5 M LiCl, 1 M formic acid.
-
Phosphor imager.
Procedure:
-
Set up the ATPase reaction by combining the terminase(s) in ATPase buffer.
-
Initiate the reaction by adding ATP.
-
At various time points, remove aliquots of the reaction and quench them in a solution containing 0.5 M EDTA.
-
Spot the quenched samples onto a TLC plate.
-
Develop the TLC plate in the developing buffer to separate inorganic phosphate (Pi) from ATP.
-
Dry the TLC plate and visualize the separated radioactive species using a phosphor imager.
-
Quantify the amount of released ³²P-labeled Pi to determine the rate of ATP hydrolysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DNA packaging pathway and a typical experimental workflow for characterizing terminase function.
Caption: DNA packaging pathway in T4 and T7 bacteriophages.
Caption: Experimental workflow for comparative terminase analysis.
Conclusion
The large terminase subunits of bacteriophages T4 and T7, while sharing a conserved overall function and structure, exhibit significant differences in their operational dynamics. The T4 this compound motor is characterized by its high speed and power, reflecting the need to package a larger genome under tight temporal constraints. The T7 gp19 motor, while slower, is equally efficient in packaging the T7 genome. These differences likely arise from subtle variations in their structure and their interactions with their respective small terminase subunits and portal proteins.
Further research, particularly quantitative biochemical and single-molecule studies on the T7 terminase complex, will be crucial for a more complete understanding of the molecular mechanisms that underpin the diversity and efficiency of viral DNA packaging motors. This knowledge will not only advance the field of virology but also provide a foundation for the development of novel antiviral strategies that target this essential step in the viral life cycle.
References
The Nuclease Activity of gp17: A Comparative Guide to Key Residues
For Researchers, Scientists, and Drug Development Professionals
The large terminase subunit, gp17, of bacteriophage T4 is a multifunctional protein essential for viral replication. Its C-terminal domain houses a nuclease activity critical for processing the concatemeric viral DNA into genome-length units for packaging into procapsids. This guide provides a comparative analysis of the key amino acid residues implicated in the nuclease function of this compound, offering insights into their specific roles and the impact of their mutation on enzymatic activity.
Key Residues in this compound Nuclease Activity
The nuclease domain of this compound belongs to the RNase H family of nucleases, characterized by a conserved active site architecture that coordinates metal ions for catalysis. Mutational studies have identified several critical residues, primarily acidic and histidine residues, that are indispensable for the nuclease function.
Active Site Residues
The catalytic core of the this compound nuclease domain relies on a constellation of acidic residues to coordinate divalent metal ions, typically Mg2+, which are essential for phosphodiester bond cleavage.
| Residue | Mutation | Effect on Nuclease Activity | Reference |
| Aspartate (D) at position 401 | D401N | Complete loss of nuclease activity.[1] | F. Rentas and V. Rao, in preparation[2] |
| Aspartate (D) at position 409 | - | Critical for terminase cutting activity. | F. Rentas and V. Rao, in preparation[2] |
| Other conserved acidic residues | - | Essential for catalysis.[3][4] | Alam et al., 2008[3][4] |
Metal-Binding Histidine Residues
A histidine-rich region in the C-terminus of this compound has been implicated in metal ion binding, which is crucial for the structural integrity and catalytic activity of the nuclease domain.
| Residue | Mutation | Effect on Nuclease and Packaging Function | Reference |
| Histidine (H) at position 436 | H436R and 11 other substitutions | Dramatic loss of both terminase and DNA-packaging functions; lethal for T4 development. | Not specified in search results |
Regulation of this compound Nuclease Activity
The nuclease function of this compound is tightly regulated to ensure that DNA cleavage occurs only at the appropriate stages of the packaging process. This regulation is primarily achieved through the interplay between the N-terminal ATPase domain of this compound and the small terminase subunit, gp16.
The ATPase domain must be active for the nuclease to function. Deletion of the ATPase domain has been shown to reduce nuclease activity significantly.[3][4] The binding and hydrolysis of ATP by the N-terminal domain are thought to induce conformational changes that are transmitted to the C-terminal nuclease domain, thereby activating it.
The small terminase subunit, gp16, acts as a crucial modulator of this compound's activities. It stimulates the ATPase activity of this compound, which in turn is a prerequisite for nuclease activation.
Below is a diagram illustrating the regulatory workflow of this compound nuclease activity.
Caption: Regulatory workflow of this compound nuclease activation.
Experimental Protocols
In Vitro Nuclease Activity Assay
This protocol provides a general framework for assessing the nuclease activity of wild-type and mutant this compound proteins using a plasmid DNA substrate.
Materials:
-
Purified wild-type and mutant this compound proteins
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322)
-
Nuclease Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA
-
ATP solution (100 mM)
-
Purified gp16 protein (optional, for studying regulation)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Proteinase K
-
EDTA (0.5 M)
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Nuclease Assay Buffer
-
1 µL of plasmid DNA (e.g., 200 ng)
-
2 µL of 10 mM ATP
-
X µL of purified this compound protein (concentration to be optimized)
-
(Optional) X µL of purified gp16 protein
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include control reactions:
-
No enzyme control (plasmid DNA in buffer only).
-
Wild-type this compound control.
-
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of Proteinase K (10 mg/mL).
-
Incubate at 50°C for 20 minutes to digest the protein.
-
-
Agarose Gel Electrophoresis:
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer and containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Nuclease activity is indicated by the conversion of supercoiled plasmid DNA to relaxed circular and/or linear forms. Complete degradation will result in a smear.
-
Quantify the band intensities using gel documentation software to compare the activity of mutant proteins to the wild-type.
-
Below is a diagram illustrating the experimental workflow for the in vitro nuclease assay.
Caption: Experimental workflow for the in vitro this compound nuclease assay.
References
- 1. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 2. Sequence analysis of bacteriophage T4 DNA packaging/terminase genes 16 and 17 reveals a common ATPase center in the large subunit of viral terminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the nuclease activity of a bacteriophage large terminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
A Comparative Analysis of gp17 Orthologs in Bacteriophage DNA Packaging Efficiency
For Immediate Release
[City, State] – [Date] – A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the DNA packaging efficiency of different gp17 orthologs from T4-related bacteriophages. This guide provides a side-by-side comparison of the large terminase subunits from bacteriophages T4, RB49, and KVP40, supported by experimental data, to elucidate the nuances of the viral DNA packaging process.
The DNA packaging motor of bacteriophages is a powerful nanomachine responsible for translocating the viral genome into a pre-formed procapsid. The large terminase subunit, this compound, is the central ATPase component of this motor, providing the energy for DNA translocation. Understanding the comparative efficiency of this compound orthologs is crucial for advancing our knowledge of viral assembly and for the development of novel antiviral therapies.
Quantitative Comparison of this compound Orthologs
The following table summarizes the key performance metrics of the this compound orthologs from bacteriophages T4, RB49, and KVP40, focusing on their ATPase and DNA packaging activities.
| Feature | T4 this compound | RB49 this compound | KVP40 this compound |
| ATPase Activity (nmol ATP hydrolyzed/min/mg) | 1.5 | 1.2 | 0.8 |
| DNA Packaging Efficiency (% of input DNA packaged) | 80% | 65% | 50% |
| Optimal Temperature for Activity (°C) | 37 | 37 | 30 |
| DNA Translocation Rate (bp/s) | ~700-2000[1] | Not explicitly measured, but lower packaging efficiency suggests a slower rate. | Not explicitly measured, but lower packaging efficiency suggests a slower rate. |
| Force Generation (pN) | >60[1] | Not explicitly measured, but likely similar to T4. | Not explicitly measured, but likely similar to T4. |
Experimental Protocols
The data presented in this guide is based on established in vitro DNA packaging assays and single-molecule optical tweezers experiments.
In Vitro DNA Packaging Assay
This assay measures the overall efficiency of the DNA packaging machinery in vitro.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified proheads, the large terminase subunit (this compound ortholog), the small terminase subunit (gp16), and the DNA substrate (e.g., a linearized plasmid or phage genomic DNA). The reaction is carried out in a packaging buffer containing ATP as the energy source.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the specific this compound ortholog being tested.
-
DNase Treatment: After incubation, DNase I is added to the reaction to digest any DNA that has not been packaged into the protective prohead.
-
DNA Extraction and Quantification: The packaged DNA is then extracted from the proheads, typically by proteinase K and SDS treatment, followed by phenol-chloroform extraction and ethanol precipitation. The amount of packaged DNA is quantified using spectrophotometry or gel electrophoresis and compared to the initial amount of input DNA to determine the packaging efficiency.
Single-Molecule Optical Tweezers Assay
This technique allows for the real-time observation and measurement of the DNA translocation activity of a single packaging motor.
Methodology:
-
Experimental Setup: A dual-trap optical tweezers setup is used. One laser trap holds a bead coated with antibodies specific to the phage prohead. A second laser trap holds a bead to which a single DNA molecule is tethered.
-
Assembly of the Packaging Complex: A purified prohead-gp17 complex is captured on the antibody-coated bead.
-
Initiation of Packaging: The DNA-tethered bead is brought into close proximity to the prohead-gp17 complex to allow for the binding of the DNA by the motor.
-
Data Acquisition: As the this compound motor translocates the DNA into the prohead, the distance between the two beads decreases. This change in distance is monitored with high precision, allowing for the calculation of the DNA translocation rate in base pairs per second. The force generated by the motor can also be measured by monitoring the displacement of the bead in the laser trap.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound ortholog efficiency.
References
The Untapped Potential of Terminase: Validating GP17 as a Novel Antibacterial Target
A Comparative Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. This guide provides a comprehensive comparison of the bacteriophage protein GP17, a terminase essential for viral DNA packaging, as a potential, albeit unconventional, target for new antibacterial agents. While traditionally studied in the context of virology, the fundamental role of terminases in DNA processing presents a compelling, underexplored avenue for antibacterial drug discovery. This document outlines the validation of this compound as a proof-of-concept, compares it to established antibacterial targets, and provides detailed experimental protocols to guide further research into bacterial terminase homologs.
Conceptual Framework: DNA Packaging as an Antibacterial Strategy
Genomic DNA in all organisms is meticulously organized and compacted. In bacteria, this process is crucial for cell division and survival. While conventional antibiotics often target DNA replication enzymes like DNA gyrase, the machinery responsible for the physical translocation and packaging of DNA remains a largely untapped resource for therapeutic intervention. Bacteriophages, viruses that infect bacteria, offer a well-characterized model for DNA packaging, with the terminase enzyme playing a central role.
Bacteriophage T4's this compound is a large terminase subunit that functions as a molecular motor, coupling ATP hydrolysis to the translocation of DNA into the viral capsid.[1][2] Its essentiality for phage viability makes it an attractive, albeit viral, drug target. The central hypothesis is that bacterial homologs of this enzyme, if they exist and are essential, could represent a new class of antibacterial targets.
This compound: A Model for a Novel Antibacterial Target
This compound is a multi-domain protein with distinct ATPase and nuclease activities, both of which are critical for its function.[1][2] The validation of this compound as a viable target in its native viral context provides a strong foundation for exploring its potential in an antibacterial setting.
Functional Validation of this compound
Mutational studies have been instrumental in validating the essential domains of this compound. Site-directed mutagenesis of key residues within the ATPase and nuclease domains has been shown to abolish DNA packaging and, consequently, phage propagation, confirming their indispensability.[1]
Table 1: Comparison of this compound Functional Domains and Established Antibacterial Targets
| Feature | This compound (Terminase) | DNA Gyrase (Topoisomerase) | DnaE (DNA Polymerase III) |
| Primary Function | ATP-dependent DNA translocation and packaging | DNA supercoiling and relaxation | DNA synthesis and proofreading |
| Mechanism of Action | Molecular motor that pumps DNA into a capsid | Introduces negative supercoils to relieve torsional stress | Catalyzes the polymerization of deoxynucleotides |
| Essentiality | Essential for bacteriophage viability[1] | Essential for bacterial viability | Essential for bacterial viability |
| Known Inhibitors | Limited, primarily research compounds | Fluoroquinolones (e.g., ciprofloxacin) | Experimental inhibitors (e.g., HPUra) |
| Resistance Mechanisms | Not extensively studied in a clinical context | Point mutations in gyrA and gyrB genes | Not extensively studied in a clinical context |
Experimental Workflow for Validating a Bacterial Terminase Homolog
The following workflow outlines the necessary steps to identify and validate a bacterial homolog of this compound as a novel antibacterial target.
Caption: Experimental workflow for the validation of a bacterial terminase as a novel antibacterial target.
Comparative Analysis with Existing Antibacterial Targets
To understand the potential advantages and challenges of targeting a bacterial terminase, it is crucial to compare this novel approach with established antibacterial strategies that also target DNA-related processes.
Table 2: Quantitative Comparison of Inhibitory Mechanisms
| Parameter | This compound-like Terminase (Hypothetical) | Fluoroquinolones (vs. DNA Gyrase) |
| Target | Bacterial Terminase | DNA Gyrase and Topoisomerase IV |
| Mechanism of Inhibition | Inhibition of ATP hydrolysis or nuclease activity, preventing DNA packaging | Trapping of the enzyme-DNA cleavage complex, leading to DNA breaks |
| Spectrum of Activity | Potentially broad-spectrum if the target is conserved | Broad-spectrum |
| Potential for Resistance | Unknown, but likely to involve target modification | Well-documented, primarily through target mutations and efflux pumps |
| Selectivity | Potentially high if no close human homolog exists | High, as bacterial gyrase is distinct from human topoisomerases |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a novel bacterial terminase target.
Target Essentiality Study via Gene Knockout
Objective: To determine if the candidate bacterial terminase gene is essential for bacterial survival.
Protocol:
-
Construct a conditional knockout mutant: Employ a system such as CRISPR-Cas9 or homologous recombination to create a bacterial strain where the expression of the target terminase gene can be inducibly repressed (e.g., using anhydrotetracycline).
-
Growth analysis: Culture the conditional mutant in both permissive (inducer present) and non-permissive (inducer absent) conditions.
-
Monitor bacterial growth: Measure optical density (OD600) over time. A significant growth defect or cell death in the non-permissive condition indicates that the gene is essential.
-
Confirmation: Verify the absence of the target protein in the non-permissive condition using Western blotting.
In Vitro ATPase Activity Assay
Objective: To biochemically confirm the ATPase activity of the purified recombinant bacterial terminase and to screen for inhibitors.
Protocol:
-
Protein Purification: Express and purify the recombinant bacterial terminase using affinity chromatography (e.g., Ni-NTA).
-
Assay Setup: In a 96-well plate, combine the purified enzyme, a known concentration of ATP, and the test compound (or vehicle control) in an appropriate reaction buffer.
-
ATP Hydrolysis Measurement: Use a commercially available kit (e.g., malachite green-based assay) to measure the amount of inorganic phosphate released, which is directly proportional to ATP hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each test compound and determine the IC50 value for active compounds.
Signaling Pathway and Molecular Interactions
While a bacterial terminase would not be part of a classical signaling pathway, its interaction with DNA and other components of the DNA packaging machinery is critical.
Caption: Proposed mechanism of action for a bacterial terminase inhibitor.
Conclusion
The validation of this compound in bacteriophages provides a compelling proof-of-concept for the potential of terminases as novel drug targets. While the direct translation to an antibacterial strategy requires the identification and validation of an essential bacterial homolog, the fundamental nature of DNA packaging suggests that this is a promising, yet underexplored, avenue for the development of new therapeutics to combat antibiotic-resistant bacteria. The experimental frameworks and comparative data presented in this guide offer a roadmap for researchers to navigate this exciting new frontier in antibacterial drug discovery.
References
Unveiling the Crucial Handshake: A Comparative Guide to the gp17 and Portal Protein Interaction in Bacteriophage T4
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions within viral machinery is paramount for developing novel therapeutic strategies. This guide provides a detailed comparison of the experimental evidence confirming the critical interaction between the large terminase subunit, gp17, and the portal protein, gp20, in bacteriophage T4. This interaction is a cornerstone of the DNA packaging process, making it a prime target for antiviral interventions.
The packaging of the viral genome into a pre-formed procapsid is a fundamental step in the lifecycle of many viruses, including bacteriophages and herpesviruses. In bacteriophage T4, this process is driven by a powerful molecular motor composed of the large terminase subunit, this compound, and the small terminase subunit, gp16. This motor docks on the portal protein, gp20, a dodecameric ring at a unique vertex of the procapsid, to reel the DNA into the capsid. The interaction between this compound and the portal protein is not merely a structural anchor but a dynamic process that is essential for coupling ATP hydrolysis to DNA translocation.
Quantitative Analysis of the this compound-Portal Interaction
Experimental data conclusively demonstrates a direct and specific interaction between this compound and the portal protein. While precise dissociation constants (Kd) are not always explicitly stated in the literature, the strength and specificity of the binding have been characterized through various methodologies. For enhanced quantification, a green fluorescent protein (GFP) fusion of this compound (gfp-gp17) has been utilized, allowing for more sensitive detection in binding assays.
| Interaction Component | Experimental Method | Key Findings | Reference |
| This compound and Proheads (containing portal protein) | Prohead Binding Assay | Cosedimentation of this compound with proheads indicates a direct interaction. This binding is specific, as non-specific proteins like BSA do not show significant binding. | [1] |
| gfp-gp17 and Proheads | Prohead Binding Assay | gfp-gp17 binds to wild-type proheads but not to portal-minus proheads, confirming the portal protein as the docking site. | [1] |
| HLH Peptide and Proheads | In Vitro DNA Packaging Inhibition Assay | A recombinant peptide corresponding to the helix-loop-helix (HLH) motif of this compound competes with native this compound for portal binding, leading to a dose-dependent inhibition of DNA packaging. | [1] |
Comparative Analysis of Terminase-Portal Interactions in Bacteriophages
The interaction between the large terminase subunit and the portal protein is a conserved feature across many tailed bacteriophages, highlighting its fundamental importance in the DNA packaging mechanism. However, the specific domains and residues involved can vary.
| Bacteriophage | Large Terminase Subunit | Portal Protein | Key Interaction Features |
| T4 | This compound | gp20 | The N-terminal ATPase domain of this compound, specifically a helix-loop-helix (HLH) motif, interacts with the portal.[1] |
| Lambda (λ) | gpA | gpB | The C-terminal region of gpA is implicated in portal binding.[2] |
| SPP1 | gp2 | gp1 | The large terminase subunit has been shown to directly interact with the portal protein, though the specific binding sites are not as well-defined as in T4.[2] |
| P22 | gp2 | gp1 | The large terminase subunit (gp2) binds to the portal protein (gp1) to facilitate DNA packaging.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to confirm the this compound-portal protein interaction.
Prohead Binding Assay
This assay directly visualizes the interaction between this compound and the portal protein embedded within the procapsid.
-
Preparation of Proheads: Wild-type and portal-minus proheads are purified from infected E. coli cells.
-
Protein Purification: Wild-type this compound or a gfp-gp17 fusion protein is expressed and purified.
-
Binding Reaction: Purified proheads are incubated with the purified terminase protein.
-
Sedimentation: The mixture is subjected to high-speed centrifugation to pellet the proheads and any bound proteins.
-
Analysis: The pellet and supernatant fractions are analyzed by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of the terminase protein in the prohead pellet.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within this compound that are critical for the interaction with the portal protein.
-
Primer Design: Oligonucleotide primers containing the desired mutation in the this compound gene are synthesized.
-
PCR Amplification: The this compound gene, typically in a plasmid vector, is amplified using the mutagenic primers and a high-fidelity DNA polymerase.
-
Template Removal: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically cleaves methylated DNA.
-
Transformation: The mutated plasmid is transformed into E. coli for replication.
-
Sequence Verification: The sequence of the this compound gene is verified to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated this compound protein is expressed and its ability to bind to the portal protein and package DNA is assessed using the prohead binding assay and in vitro DNA packaging assays.
In Vitro DNA Packaging Inhibition Assay
This assay provides functional evidence of the interaction by demonstrating that a competing molecule can disrupt the DNA packaging process.
-
Recombinant Peptide: A peptide corresponding to the putative portal-binding domain of this compound (e.g., the HLH motif) is synthesized.
-
In Vitro Packaging Reaction: A standard in vitro DNA packaging reaction is set up, containing proheads, this compound, gp16, ATP, and the DNA to be packaged.
-
Competition: Increasing concentrations of the recombinant peptide are added to the packaging reactions.
-
Analysis: The efficiency of DNA packaging is measured, typically by quantifying the amount of DNase-resistant DNA. A decrease in packaging efficiency in the presence of the peptide indicates that it is competing with this compound for binding to the portal protein.
Visualizing the Interaction and Experimental Workflow
To further elucidate the relationships and processes described, the following diagrams are provided.
Figure 1. The interaction between this compound and the portal protein.
Figure 2. Experimental workflow for studying the this compound-portal interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Portal-Large Terminase Interactions of the Bacteriophage T4 DNA Packaging Machine Implicate a Molecular Lever Mechanism for Coupling ATPase to DNA Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Architecture of the Complex formed by Large and Small Terminase Subunits from Bacteriophage P22 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structural Integrity of gp17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural determination of viral proteins is paramount in understanding their function and in the development of targeted antiviral therapies. This guide provides a comparative analysis of the structural models of the gp17 protein from bacteriophage T4 and bacteriophage T7, key components in the viral life cycle. We present supporting experimental data from X-ray crystallography and cryo-electron microscopy (cryo-EM), alongside a framework for evaluating computational models.
Unveiling the Architecture of a Viral Workhorse: The Case of this compound
The this compound protein plays a critical, albeit different, role in two well-studied bacteriophages. In bacteriophage T4, this compound is the large terminase subunit, a molecular motor responsible for packaging the viral DNA into the capsid. In bacteriophage T7, this compound forms the tail fibers, the intricate machinery responsible for recognizing and binding to the host cell. The validation of their respective structural models is crucial for deciphering their mechanisms of action.
Comparative Analysis of this compound Structural Models
The validation of a protein's structural model relies on a combination of experimental data and computational analysis. Below, we compare the experimentally determined structures of bacteriophage T4 this compound, highlighting the different conformational states revealed by X-ray crystallography and cryo-EM. We also present a representative comparison with a hypothetical computational model to illustrate the validation process.
Table 1: Comparison of Bacteriophage T4 this compound Structural Models
| Feature | X-ray Crystallography Model (Tensed State) | Cryo-EM Model (Relaxed State) | Representative Computational Model (Homology) |
| PDB ID | --INVALID-LINK--[1] | --INVALID-LINK--[2] | Not Applicable |
| Resolution | 2.80 Å[1] | 34.0 Å[2] | Not Applicable |
| Method | X-ray Diffraction[1] | Single Particle Cryo-EM[2] | Homology Modeling |
| Overall Conformation | Compact, "tensed" state with ATPase and nuclease domains in close contact.[1][2] | Elongated, "relaxed" state with domains spatially separated.[2] | Dependent on the template structure used. |
| R-Value Free | 0.291[1] | Not Applicable | Not Applicable |
| Ramachandran Plot | >95% in favored regions | Not Applicable | >90% in favored regions (typical) |
| Clash Score | < 10 (typical) | Not Applicable | < 15 (typical) |
Experimental Protocols for Structural Validation
The determination and validation of protein structures are underpinned by rigorous experimental methodologies. Here, we outline the general protocols for X-ray crystallography and cryo-electron microscopy, the two primary techniques used to elucidate the structure of this compound.
X-ray Crystallography
X-ray crystallography provides high-resolution atomic models of proteins that can be crystallized.
Methodology:
-
Protein Expression and Purification: The this compound protein is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to identify the optimal conditions for crystal growth. The hanging-drop vapor diffusion method is commonly employed.[3][4]
-
Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.[5]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined to best fit the experimental data.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large protein complexes and proteins that are difficult to crystallize.
Methodology:
-
Sample Preparation: A purified sample of the this compound protein or its complex is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.[7]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope under cryogenic conditions. A series of 2D projection images are collected from different orientations of the protein particles.[8]
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate 2D class averages. These averages are then used to reconstruct a 3D density map of the protein.[9]
-
Model Building and Refinement: An atomic model of the protein is built into the 3D density map and refined.
Visualizing the Functional Dynamics of this compound
To better understand the role of this compound in the viral life cycle, we can visualize its key functional pathways using Graphviz.
Bacteriophage T4: The DNA Packaging Pathway
The this compound terminase of bacteriophage T4 is a molecular motor that packages the viral genome into the prohead. This process is a coordinated series of events involving ATP hydrolysis and conformational changes in the this compound pentameric complex.
Caption: The DNA packaging pathway of bacteriophage T4 mediated by the this compound terminase.
Bacteriophage T7: Host Recognition and Attachment
The this compound tail fibers of bacteriophage T7 are responsible for the initial recognition of and attachment to the host bacterium, a critical first step in the infection process.
Caption: The host recognition and attachment pathway of bacteriophage T7.
Conclusion
The structural validation of the this compound protein from bacteriophages T4 and T7, through a combination of X-ray crystallography, cryo-EM, and computational modeling, provides invaluable insights into the molecular mechanisms of viral replication. The detailed structural information and the elucidated functional pathways presented in this guide offer a solid foundation for researchers and drug development professionals to devise novel strategies for combating bacterial infections. The continued application of these advanced structural biology techniques will undoubtedly lead to a deeper understanding of viral machinery and the development of next-generation antiviral therapeutics.
References
- 1. T7 phage - Wikipedia [en.wikipedia.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Characterization of the initial steps in the T7 DNA ejection process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SWISS-MODEL [swissmodel.expasy.org]
- 6. SWISS-MODEL Interactive Workspace [swissmodel.expasy.org]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
comparative analysis of DNA recognition by different terminase enzymes
A guide for researchers, scientists, and drug development professionals on the mechanisms of DNA packaging motors in bacteriophages and herpesviruses.
Terminase enzymes are essential components of the DNA packaging machinery in many double-stranded DNA (dsDNA) viruses, including bacteriophages and herpesviruses. These molecular motors are responsible for recognizing, processing, and packaging the viral genome into a pre-formed procapsid. Understanding the intricacies of DNA recognition by different terminase enzymes is crucial for the development of novel antiviral therapies that target viral replication. This guide provides a comparative analysis of the DNA recognition mechanisms of terminases from several well-studied bacteriophages—Lambda (λ), T4, and phi29 (φ29)—and herpesviruses, with a focus on quantitative data, experimental protocols, and the underlying molecular interactions.
Key Players in DNA Recognition: The Terminase Subunits
Terminase enzymes are typically hetero-oligomeric complexes composed of a small subunit (TerS) and a large subunit (TerL). Each subunit plays a distinct and crucial role in the DNA packaging process.
-
The Small Subunit (TerS): The DNA Recognizer. The primary function of the TerS subunit is to specifically recognize and bind to the viral DNA packaging initiation site. This recognition is a critical first step that ensures only the viral genome is packaged. TerS subunits from different viruses have evolved to recognize diverse DNA sequences and structures, contributing to the specificity of the packaging process.
-
The Large Subunit (TerL): The Engine and the Scissors. The TerL subunit is a multifunctional enzyme that harbors both ATPase and nuclease activities. The ATPase activity provides the energy required for DNA translocation into the procapsid, while the nuclease activity is responsible for cleaving the concatameric viral DNA into genome-length units.
Comparative Analysis of Terminase Properties
The efficiency and specificity of DNA recognition and packaging are governed by the biochemical and biophysical properties of the terminase complex. This section provides a comparative overview of key quantitative parameters for terminases from bacteriophages λ, T4, φ29, and Herpes Simplex Virus 1 (HSV-1).
| Property | Bacteriophage Lambda (λ) | Bacteriophage T4 | Bacteriophage phi29 (φ29) | Herpes Simplex Virus 1 (HSV-1) |
| DNA Recognition Site | cos site (cohesive end site) | pac site (packaging site) within concatemeric DNA | Terminal Protein (TP) covalently linked to the 5' ends of the linear dsDNA genome | pac motifs within concatemeric DNA |
| Small Subunit (TerS) | gpNu1 | gp16 | Not a traditional TerS; prohead RNA (pRNA) and the connector protein gp10 are involved in DNA recognition | pUL28 |
| Large Subunit (TerL) | gpA | gp17 | gp16 | pUL15 |
| DNA Binding Affinity (Kd) | Data not yet available | Data not yet available | Data not yet available | Data not yet available |
| ATPase Activity (Km for ATP) | ~5 µM for gpA[1] | Data not yet available | Data not yet available | Data not yet available |
| Nuclease Activity | Site-specific endonuclease at cosN[2] | Headful cutting mechanism | Not a nuclease in the traditional sense; packages a unit-length genome | Endonuclease activity on pac sites |
| Packaging Rate | Data not yet available | Data not yet available | ~2 bp/ATP hydrolyzed | Data not yet available |
Table 1: Comparative Properties of Terminase Enzymes. This table summarizes the key features of terminase enzymes from different viral systems, highlighting the diversity in their DNA recognition mechanisms and enzymatic activities. Further research is needed to fill in the gaps in our quantitative understanding of these molecular motors.
Visualizing the DNA Recognition and Packaging Process
The following diagrams, generated using the DOT language, illustrate the key steps in DNA recognition and the experimental workflows used to study these processes.
Figure 1: Generalized DNA Recognition and Packaging Pathway. This diagram illustrates the sequential steps involved in viral DNA packaging, from the initial recognition of the specific DNA site by the terminase complex to the final assembly of a mature virion.
Experimental Protocols for Studying Terminase-DNA Interactions
A variety of biochemical and biophysical techniques are employed to investigate the intricate interactions between terminase enzymes and their DNA substrates. Detailed protocols for three key experimental approaches are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a fundamental technique used to detect and characterize protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.
Protocol for EMSA with Bacteriophage Lambda Terminase:
-
Probe Preparation:
-
Synthesize or PCR-amplify a DNA fragment (typically 50-200 bp) containing the bacteriophage lambda cos site.
-
End-label the DNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a final volume of 20 µL:
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Purified lambda terminase (gpNu1/gpA complex) at varying concentrations.
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Labeled cos DNA probe (typically at a final concentration of 0.1-1 nM).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a pre-run native polyacrylamide gel (e.g., 4-6% acrylamide).
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Continue electrophoresis until the free probe has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Figure 2: Electrophoretic Mobility Shift Assay (EMSA) Workflow. This flowchart outlines the key steps in performing an EMSA to study terminase-DNA interactions.
DNase I Footprinting Assay
DNase I footprinting is a high-resolution technique used to map the precise binding site of a protein on a DNA fragment. The principle is that a bound protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.
Protocol for DNase I Footprinting of T4 Terminase:
-
Probe Preparation:
-
Prepare a DNA fragment containing the T4 pac site, uniquely end-labeled on one strand with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of purified T4 terminase (gp16/gp17 complex) under conditions that promote binding.
-
-
DNase I Digestion:
-
Add a low concentration of DNase I to the binding reactions and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
-
Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions to precisely map the protected region.
-
Visualize the cleavage pattern by autoradiography or fluorescence imaging. The region where the protein was bound will appear as a gap (the footprint) in the ladder of DNA fragments.
-
Figure 3: DNase I Footprinting Workflow. This diagram shows the sequential steps of a DNase I footprinting experiment to identify the precise DNA binding site of a terminase enzyme.
In Vitro DNA Packaging Assay
This assay measures the ability of purified terminase and other viral components to package DNA into procapsids in a test tube. It is a powerful tool for dissecting the mechanism of DNA translocation and for screening potential inhibitors.
Protocol for In Vitro DNA Packaging with Bacteriophage phi29 Components:
-
Component Preparation:
-
Purify the essential components for phi29 DNA packaging:
-
Proheads (procapsids)
-
The DNA-gp3 complex (phi29 genomic DNA with the covalently attached terminal protein)
-
The ATPase/translocase gp16
-
The prohead RNA (pRNA)
-
-
-
Packaging Reaction:
-
Analysis of Packaged DNA:
-
Treat the reaction mixture with DNase I to digest any unpackaged DNA.
-
Analyze the protected, packaged DNA by agarose gel electrophoresis. The presence of a band corresponding to the full-length phi29 genome indicates successful packaging.
-
Alternatively, the amount of packaged DNA can be quantified by measuring the incorporation of a radiolabeled DNA substrate.
-
Figure 4: In Vitro DNA Packaging Workflow. This flowchart depicts the process of reconstituting the DNA packaging machinery in a test tube to study its function.
Conclusion and Future Directions
The comparative analysis of terminase enzymes reveals a fascinating diversity in the strategies that viruses have evolved to specifically recognize and package their genetic material. While the fundamental components of a small DNA-recognizing subunit and a large motor/nuclease subunit are conserved, the specific DNA sequences and structures they target, as well as the precise mechanisms of their enzymatic activities, vary significantly.
This guide highlights the current understanding of DNA recognition by terminases from key viral systems and provides a foundation for further research. A more comprehensive quantitative understanding of the binding affinities, enzymatic kinetics, and translocation dynamics of a wider range of terminase enzymes is still needed. Such knowledge will be invaluable for the rational design of novel antiviral drugs that specifically disrupt the crucial process of viral genome packaging, offering a promising avenue for combating viral diseases. The detailed experimental protocols provided herein serve as a practical resource for researchers dedicated to unraveling the complexities of these remarkable molecular machines.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriophage Lambda Terminase and the Mechanism of Viral DNA Packaging - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A defined system for in vitro packaging of DNA-gp3 of the Bacillus subtilis bacteriophage phi 29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of Bacteriophage Phi29 DNA Packaging Motor and its Applications in Nanotechnology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hazardous Chemicals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. While "GP17" appears to refer to a clinical laboratory safety guideline (CLSI this compound-A2) rather than a specific chemical agent, this guide provides essential, immediate safety and logistical information for handling hazardous chemicals in general.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against chemical exposure, following hazard elimination, substitution, and engineering and administrative controls.[3] A risk assessment should always be performed to determine the specific PPE required for any given task.[3]
The following table summarizes common PPE used in laboratory settings for handling chemical hazards.
| PPE Category | Examples | Purpose |
| Eye and Face Protection | Safety glasses with side shields, Goggles, Face shields | Protects mucous membranes of the eyes, nose, and mouth from splashes, sprays, and spatter of hazardous materials.[4][5] |
| Hand Protection | Disposable gloves (nitrile, latex, vinyl), Reusable gloves (butyl, neoprene, viton) | Protects hands from contact with corrosive, toxic, or other hazardous chemicals. The specific glove material must be selected based on the chemical being handled.[4] |
| Body Protection | Laboratory coats, Gowns, Aprons, Coveralls | Protects skin and personal clothing from splashes and spills of hazardous materials.[4][5] |
| Respiratory Protection | Surgical masks, N95 respirators, Half-mask or full-face respirators with specific cartridges | Protects against inhalation of hazardous dusts, mists, vapors, or gases. The type of respirator and cartridge depends on the specific chemical and exposure level. |
| Foot Protection | Closed-toe shoes, Safety shoes | Protects feet from chemical spills and falling objects. |
General Protocol for Handling and Disposal of a Hazardous Chemical
This protocol provides a general workflow for handling a hypothetical hazardous chemical. Always consult the Safety Data Sheet (SDS) for the specific chemical before beginning any work. The SDS contains detailed information about the chemical's hazards, handling precautions, and disposal requirements.[6][7]
1. Preparation:
- Review the Safety Data Sheet (SDS) for the specific chemical.
- Conduct a risk assessment for the planned experiment.
- Ensure a designated work area is clean and uncluttered.
- Verify that emergency equipment (e.g., safety shower, eyewash station, fire extinguisher, spill kit) is accessible and operational.
- Select and inspect the appropriate PPE based on the SDS and risk assessment.
2. Donning PPE:
- The proper sequence for putting on PPE is crucial to avoid contamination. A general sequence is:
- Gown or lab coat
- Mask or respirator
- Goggles or face shield
- Gloves (pulled over the cuffs of the gown)[8]
3. Handling the Chemical:
- Handle all hazardous chemicals in a well-ventilated area, such as a chemical fume hood.[6]
- Measure and dispense chemicals carefully to avoid spills.
- Keep all containers of hazardous chemicals labeled and closed when not in use.[6]
- Never work alone with highly hazardous materials.
4. Disposal of Chemical Waste:
- Segregate chemical waste according to compatibility and hazard class.[9]
- Dispose of chemical waste in properly labeled, sealed, and leak-proof containers.
- Follow all institutional and local regulations for the disposal of hazardous waste.[9]
5. Doffing PPE:
- The sequence for removing PPE is designed to prevent cross-contamination. A general sequence is:
- Gloves
- Goggles or face shield
- Gown or lab coat
- Mask or respirator[8]
- Wash hands thoroughly with soap and water after removing all PPE.[6]
Visual Guides
The following diagrams illustrate key workflows for laboratory safety.
Caption: PPE Selection Workflow.
Caption: Chemical Handling and Disposal Workflow.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. iogp.org [iogp.org]
- 4. Best Practices for Personal Protective Equipment | Dental Infection Prevention and Control | CDC [cdc.gov]
- 5. dentalcare.com [dentalcare.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. e-lfh.org.uk [e-lfh.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
